(8-Bromonaphthalen-1-yl)methanol
Description
Properties
IUPAC Name |
(8-bromonaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFAHWSHVJUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381619 | |
| Record name | (8-bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14938-58-0 | |
| Record name | (8-bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(8-Bromonaphthalen-1-yl)methanol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of (8-Bromonaphthalen-1-yl)methanol. It includes a summary of its key characteristics, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications in research and development.
Core Physical and Chemical Properties
This compound is a brominated aromatic alcohol with a naphthalene backbone.[1][2] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[3] The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 8-Bromo-1-naphthalenemethanol, (8-Bromo-1-naphthyl)methanol | [3] |
| CAS Number | 14938-58-0 | [2][4] |
| Molecular Formula | C₁₁H₉BrO | [2][4] |
| Molecular Weight | 237.10 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [5] |
| Melting Point | Not available | |
| Boiling Point | 380.0 ± 17.0 °C (Predicted) | [5] |
| Solubility | Not available | |
| pKa | 13.95 ± 0.10 (Predicted) | [5] |
Table 2: Spectroscopic and Computational Data for this compound
| Data Type | Details | Source(s) |
| InChI | InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | [6] |
| InChIKey | CBEFAHWSHVJUKE-UHFFFAOYSA-N | [2][6] |
| SMILES | C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | [6] |
| Predicted XlogP | 3.0 | [6] |
| Predicted Collision Cross Section ([M+H]⁺) | 142.8 Ų | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the reduction of its corresponding carboxylic acid, 8-bromo-1-naphthoic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of carboxylic acids and esters to primary alcohols.[7][8]
Reaction Scheme:
Materials:
-
8-Bromo-1-naphthoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 8-bromo-1-naphthoic acid in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride to the stirred suspension. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water. Caution: This is a highly exothermic process that generates hydrogen gas. A granular precipitate should form.
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add water. Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Potential Applications
This compound is a versatile building block in organic synthesis, primarily due to the presence of the hydroxyl and bromo functional groups on the rigid naphthalene scaffold.
Key Reactions:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 8-bromonaphthalene-1-carbaldehyde, using standard oxidizing agents (e.g., PCC, Swern oxidation). This aldehyde is a precursor for various other naphthalene derivatives.[3]
-
Substitution: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, enabling further synthetic manipulations.
Potential Applications:
-
Pharmaceutical and Agrochemical Synthesis: As a key intermediate, this compound can be used in the synthesis of more complex molecules with potential biological activity. Brominated aromatic compounds are common precursors in drug discovery programs.
-
Materials Science: Naphthalene derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on this compound allow for its incorporation into larger conjugated systems.
Below is a diagram illustrating the relationship of this compound with its precursor and a potential downstream product.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide is intended to provide a technical overview for research purposes. All experimental work should be conducted by trained professionals in a suitable laboratory setting.
References
- 1. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 14938-58-0 [matrix-fine-chemicals.com]
- 3. molbase.com [molbase.com]
- 4. (8-BROMO-NAPHTHALEN-1-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. PubChemLite - this compound (C11H9BrO) [pubchemlite.lcsb.uni.lu]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-Bromonaphthalen-1-yl)methanol, with CAS number 14938-58-0, is a peri-substituted naphthalene derivative. The unique steric and electronic environment created by the proximity of the bromo and methanolic functional groups at the 1 and 8 positions of the naphthalene core makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 14938-58-0 | [1][2] |
| Molecular Formula | C₁₁H₉BrO | [1][2] |
| Molecular Weight | 237.096 g/mol | [1][2] |
| Melting Point | 89 °C | [3] |
| Boiling Point | 374.6 °C at 760 mmHg | [3] |
| Density | 1.533 g/cm³ | |
| pKa | 13.97 ± 0.10 (Predicted) | |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Insoluble in water. | [5] |
Identifiers:
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-Bromo-8-(hydroxymethyl)naphthalene, 8-Bromo-1-naphthalenemethanol | |
| InChI | InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | [1] |
| InChIKey | CBEFAHWSHVJUKE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | [1] |
Synthesis
This compound is typically synthesized from commercially available 8-bromo-1-naphthoic acid. The most common method involves the reduction of the carboxylic acid functional group.
Experimental Protocol: Reduction of 8-Bromo-1-naphthoic Acid
This protocol is based on established procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄).[6][7]
Materials:
-
8-Bromo-1-naphthoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight molar excess, e.g., 1.2 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Carboxylic Acid: 8-Bromo-1-naphthoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by thin-layer chromatography, TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. Alternatively, ethyl acetate can be added slowly to quench the excess LiAlH₄.
-
Work-up: The resulting suspension is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Spectral Data
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.2 - 8.2 | m |
| -CH₂- | ~4.8 | s |
| -OH | Variable | br s |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-Br | ~120 |
| Ar-C | 125 - 135 |
| C-CH₂OH | ~138 |
| -CH₂OH | ~65 |
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules due to the presence of two reactive sites: the hydroxyl group and the bromo substituent.
Drug Development
Naphthalene derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] The unique peri-substitution pattern of this compound can be exploited to create sterically constrained molecules with specific three-dimensional conformations, which can be crucial for binding to biological targets. The bromo group can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the hydroxyl group can be oxidized to an aldehyde or converted to other functional groups.
Potential Signaling Pathway Involvement:
While no direct studies link this compound to specific signaling pathways, its derivatives could potentially be designed to target various pathways implicated in diseases. For instance, naphthalene-based compounds have been investigated as inhibitors of protein kinases, which are key components of many signaling cascades. The general approach would involve using this compound as a scaffold to build molecules that can interact with the ATP-binding site or allosteric sites of a target kinase.
Caption: A generalized workflow for drug discovery using the title compound.
Material Science
Peri-substituted naphthalenes are of significant interest in material science due to their unique photophysical and electronic properties.[10] The rigid naphthalene core and the steric strain induced by the 1,8-substituents can lead to materials with interesting conformational and packing properties in the solid state.
This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties. For example, it could be incorporated into polyesters or polyethers. Furthermore, the naphthalene core is a known chromophore, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The bromo substituent provides a convenient handle for further elaboration of the aromatic system to tune its electronic properties.
Experimental Workflow in Material Science:
Caption: Workflow for material science applications of the title compound.
Safety Information
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For more detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both drug discovery and material science. Its unique peri-substitution pattern offers opportunities for the synthesis of novel, sterically constrained molecules with tailored properties. While detailed experimental data for this specific compound is somewhat limited in the public domain, the information provided in this guide, based on analogous structures and general chemical principles, serves as a solid foundation for researchers and scientists working with this compound. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 8-bromo-1-naphthalenemethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 8-bromo-1-naphthalenemethanol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Due to the limited availability of direct experimental spectra for 8-bromo-1-naphthalenemethanol in public databases, this guide presents a combination of predicted data and experimental data from structurally analogous compounds. This approach provides a reliable framework for the identification and characterization of 8-bromo-1-naphthalenemethanol.
Molecular Structure and Properties
-
IUPAC Name: (8-Bromo-1-naphthalenyl)methanol
-
CAS Number: 14938-58-0
-
Molecular Formula: C₁₁H₉BrO
-
Molecular Weight: 237.09 g/mol
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-bromo-1-naphthalenemethanol. These predictions are based on established computational models and are expected to be in close agreement with experimental values.
Table 1: Predicted ¹H NMR Spectral Data for 8-bromo-1-naphthalenemethanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | Singlet | 2H | -CH₂OH |
| ~7.2-8.2 | Multiplet | 6H | Ar-H |
| ~4.5 | Broad Singlet | 1H | -OH |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data for 8-bromo-1-naphthalenemethanol
| Chemical Shift (δ, ppm) | Assignment |
| ~65 | -CH₂OH |
| ~120-135 | Aromatic Carbons |
Predicted in CDCl₃
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectral Data
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands expected for 8-bromo-1-naphthalenemethanol are listed below.
Table 3: Expected IR Absorption Bands for 8-bromo-1-naphthalenemethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~750-800 | Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is as follows:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-bromo-1-naphthalenemethanol, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Expected Mass Spectrometry Data for 8-bromo-1-naphthalenemethanol
| m/z | Relative Abundance | Assignment |
| 236 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 238 | ~98% | [M]⁺ (with ⁸¹Br) |
| 207/209 | Variable | [M-CH₂OH]⁺ |
| 127 | Variable | [M-Br-CO]⁺ |
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 8-bromo-1-naphthalenemethanol using the discussed spectral techniques.
Caption: Workflow for the structural elucidation of 8-bromo-1-naphthalenemethanol.
This guide serves as a foundational resource for the spectral characterization of 8-bromo-1-naphthalenemethanol. While predicted data offers a strong basis for identification, experimental verification remains the gold standard. Researchers are encouraged to use this information in conjunction with their own analytical data for definitive structural confirmation.
Solubility profile of (8-Bromonaphthalen-1-yl)methanol in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of (8-Bromonaphthalen-1-yl)methanol in a variety of common laboratory solvents. Due to the lack of publicly available quantitative solubility data for this compound, this guide leverages the fundamental principle of "like dissolves like" to predict its solubility based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This document is intended to serve as a valuable resource for scientists and researchers working with this compound, aiding in solvent selection for synthesis, purification, and formulation development.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₁H₉BrO. Its structure consists of a naphthalene ring system substituted with a bromine atom and a hydroxymethyl group. The presence of both a large, non-polar naphthalene core and a polar hydroxyl group imparts a degree of amphiphilicity to the molecule, influencing its solubility in different solvents. Understanding the solubility of this compound is critical for its application in various research and development activities, including organic synthesis, medicinal chemistry, and materials science.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The "like dissolves like" rule is a guiding principle that states that substances with similar polarities are more likely to be soluble in one another.[1][2][3]
This compound possesses a large, non-polar naphthalene ring and a polar methanol group. The bulky, non-polar naphthalene portion is expected to dominate the molecule's overall character, suggesting a preference for non-polar or moderately polar solvents. The polar hydroxyl group, however, can participate in hydrogen bonding, which may afford some solubility in polar protic solvents.
Based on this structural analysis, a predicted solubility profile in common laboratory solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane | High | The non-polar nature of hexane will readily solvate the large non-polar naphthalene ring of the solute. |
| Toluene | High | Similar to hexane, the aromatic and non-polar character of toluene will effectively dissolve the solute. | |
| Diethyl Ether | Moderate to High | The ether's slight polarity may interact with the hydroxyl group, while its non-polar character solvates the naphthalene ring. | |
| Dichloromethane | Moderate to High | The moderate polarity of dichloromethane should provide a good balance for solvating both the polar and non-polar regions of the molecule. | |
| Polar Aprotic | Acetone | Moderate | The polarity of acetone can interact with the hydroxyl group, but the large non-polar part may limit high solubility. |
| Acetonitrile | Low to Moderate | Acetonitrile is more polar than acetone and may be less effective at solvating the non-polar naphthalene core. | |
| Dimethylformamide (DMF) | Moderate | DMF is a strong polar aprotic solvent that may offer moderate solubility due to its ability to interact with the hydroxyl group. | |
| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, DMSO is a highly polar aprotic solvent that may provide moderate solubility. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can hydrogen bond with the solute's hydroxyl group, and its small alkyl chain is less disruptive to the solvation of the naphthalene ring compared to water. |
| Ethanol | Moderate | Similar to methanol, ethanol can engage in hydrogen bonding, but its slightly larger non-polar character may enhance solubility. | |
| Water | Very Low | The high polarity and strong hydrogen bonding network of water will not effectively solvate the large, non-polar naphthalene ring, leading to very low solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental determination is necessary. The equilibrium solubility (or shake-flask) method is a widely accepted and reliable technique.
Objective: To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solution should be constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Signaling Pathway Information
Currently, there is no publicly available information regarding any signaling pathways associated with this compound.
Conclusion
This technical guide provides a predicted solubility profile of this compound based on its chemical structure and the "like dissolves like" principle. While this serves as a useful starting point, it is imperative for researchers to perform experimental determinations to obtain accurate quantitative solubility data. The provided experimental protocol for the equilibrium solubility method offers a reliable approach for this purpose. The information contained herein is intended to facilitate the effective use of this compound in various scientific applications.
References
A Comprehensive Technical Guide to the Synthesis of Brominated Naphthalenes
Introduction: Brominated naphthalenes are a critical class of aromatic compounds that serve as versatile intermediates in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced materials. Their utility stems from the reactivity of the carbon-bromine bond, which allows for further functionalization through various cross-coupling reactions. The regiochemistry of bromination on the naphthalene ring system is a key consideration, as the position of the bromine substituent profoundly influences the properties and subsequent reactivity of the molecule. This technical guide provides an in-depth review of the primary synthetic methodologies for preparing brominated naphthalenes, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of brominated naphthalenes is predominantly achieved through two main routes: direct electrophilic aromatic substitution and the Sandmeyer reaction. The choice of method depends on factors such as the desired isomer, the availability of starting materials, scale, and the required purity of the final product.[1]
Direct Electrophilic Bromination
Direct bromination is the most straightforward method for introducing a bromine atom onto the naphthalene ring.[2] Naphthalene is more reactive than benzene towards electrophilic substitution, and the reaction typically proceeds under milder conditions.[3]
Mechanism and Regioselectivity: The reaction follows the general mechanism of electrophilic aromatic substitution (EAS), involving the attack of an electrophile (Br⁺) on the π-electron system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3][4] Subsequent deprotonation restores the aromaticity, yielding the brominated product.
Substitution on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position.[3] This is because the arenium ion formed by attack at the α-position is more stable, with more resonance structures that preserve the aromaticity of the second ring.[3][5] However, reaction conditions can influence this selectivity. High temperatures can favor the formation of the thermodynamically more stable 2-bromonaphthalene.[6][7]
Brominating Agents and Conditions:
-
Molecular Bromine (Br₂): This is the most common and traditional reagent, often used in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).[2][8] The reaction can be performed at room temperature or under reflux.[2][9]
-
N-Bromosuccinimide (NBS): A safer and easier-to-handle alternative to liquid bromine, NBS provides good yields and regioselectivity, particularly when used in acetonitrile.[2]
-
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This combination offers a greener alternative, with patented methods reporting very high yields.[2]
-
Solid Catalysts: The use of solid acid catalysts like montmorillonite KSF clay or Synclyst 13 can significantly influence regioselectivity in the synthesis of dibromonaphthalenes.[9] For instance, Synclyst 13 favors the formation of 1,4-dibromonaphthalene, while KSF clay can be used to obtain a predominance of the 1,5-isomer.[9]
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative and highly selective route to aryl halides, including bromonaphthalenes.[10][11] This method starts with an aromatic amine, which is converted into a diazonium salt that is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[2][11]
Mechanism and Key Features: The reaction proceeds in two main stages:
-
Diazotization: The starting aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.[1][2] Strict temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt.[2]
-
Displacement: The cold diazonium salt solution is added to a solution of copper(I) bromide.[2] The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts to yield the final bromonaphthalene.[10]
The primary advantage of the Sandmeyer reaction is its high selectivity, which is dictated by the position of the amino group on the starting material.[2] While it is a multi-step process and the starting 1-aminonaphthalene is more expensive than naphthalene, it is an excellent choice for laboratory-scale preparations where high purity is paramount.[1]
Quantitative Data on Bromination Reactions
The efficiency and outcome of naphthalene bromination are highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from various reported syntheses.
Table 1: Synthesis of Monobromonaphthalenes
| Method | Brominating Agent | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ | CCl₄ | Reflux, 12-15 hours | 72-75% | [2][8] |
| Direct Bromination | H₂O₂ / HBr | Not specified | Not specified | up to 95% | [2] |
| Direct Bromination | NBS | Acetonitrile | Not specified | Good yields | [2] |
| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Water/Acid | 0-5 °C, then heat | Good to Excellent |[2] |
Table 2: Synthesis of Dibromonaphthalenes
| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Yield(s) | Reference(s) |
|---|---|---|---|---|---|
| Naphthalene | Br₂ (excess) | DCM | 1,4-DBN & 1,5-DBN | - | [6] |
| Naphthalene | Br₂ | Synclyst 13 / DCM | 1,4-Dibromonaphthalene | 91% | [12] |
| Naphthalene | Br₂ | KSF Clay / DCM | 1,5-Dibromonaphthalene | 40% (after cryst.) | [12] |
| 1-Bromonaphthalene | Br₂ (1.5 equiv) | Not specified | 1,4-DBN & 1,5-DBN | 73% & 21% | [9] |
| Naphthalene | Photobromination then Dehydrobromination | CCl₄ then t-BuOK | 1,3-Dibromonaphthalene | 88% |[13] |
Table 3: Synthesis of Polybrominated Naphthalenes
| Molar Equivalents of Br₂ | Catalyst | Major Product(s) | Yield(s) | Reference(s) |
|---|---|---|---|---|
| 3 | KSF Clay | 1,4,6-Tribromonaphthalene | 66% (50% isolated) | [12][14] |
| 3 | KSF Clay | 1,4-Dibromonaphthalene | 8% | [12][14] |
| 3 | KSF Clay | 1,5-Dibromonaphthalene | 10% | [12][14] |
| 4 | KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92% (70% isolated) | [12][14] |
| 4 | KSF Clay | 1,3,5,7-Tetrabromonaphthalene | 5% (4% isolated) |[12][14] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromonaphthalene via Direct Bromination
This procedure is adapted from a standard laboratory method for the monobromination of naphthalene.[6][8]
-
Materials: Naphthalene, Bromine, Carbon Tetrachloride (CCl₄), Sodium Hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene (e.g., 512 g, 4 moles) in carbon tetrachloride (275 g).
-
Heat the mixture to a gentle reflux on a steam bath.
-
Slowly add a solution of bromine (e.g., 707 g, 4.4 moles) in a small amount of CCl₄ from the dropping funnel. Control the addition rate to maintain a gentle reflux and minimize the escape of HBr gas. The addition may take 12-15 hours.
-
After the addition is complete, continue refluxing with stirring until the evolution of HBr gas ceases (approx. 6 hours).
-
Remove the CCl₄ by distillation under reduced pressure.
-
Add powdered sodium hydroxide (20-30 g) to the residue and stir at 90-100 °C for four hours to neutralize any remaining acid and react with excess bromine.
-
Purify the crude product by vacuum distillation. Collect the main fraction of 1-bromonaphthalene at 132–135 °C/12 mm Hg. Unreacted naphthalene can be removed from the forerun by chilling and filtration.
-
Protocol 2: Synthesis of 1-Bromonaphthalene via Sandmeyer Reaction
This protocol outlines the general steps for the Sandmeyer reaction starting from 1-aminonaphthalene.[2]
-
Materials: 1-Aminonaphthalene, Sodium Nitrite (NaNO₂), concentrated Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr), Diethyl Ether.
-
Procedure:
-
Part A (Diazotization):
-
Prepare a solution of 1-aminonaphthalene in concentrated hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir continuously until diazotization is complete.
-
-
Part B (Sandmeyer Reaction):
-
In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas stops.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the crude 1-bromonaphthalene with diethyl ether.
-
Wash the organic extract sequentially with water, dilute sodium hydroxide solution, and finally with water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the product by vacuum distillation.
-
-
Protocol 3: Synthesis of 1,4,6-Tribromonaphthalene
This protocol is based on the clay-catalyzed polybromination of naphthalene.[12][14]
-
Materials: Naphthalene, Bromine, Calcined Montmorillonite KSF clay, Dichloromethane (DCM), Sodium Metabisulfite solution.
-
Procedure:
-
In a flask, prepare a stirred mixture of naphthalene (1 equivalent, e.g., 7.64 mmol) and calcined KSF clay (e.g., 4.0 g) in dichloromethane (50 mL).
-
Slowly add a solution of bromine (3 equivalents, e.g., 22.92 mmol) in dichloromethane (10 mL) to the stirred mixture.
-
Stir the mixture in the dark at room temperature (25 °C) for the desired reaction time.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite to destroy excess bromine.
-
Separate the organic layer, wash with water, and dry over an anhydrous drying agent.
-
Filter to remove the clay and drying agent, and remove the solvent under reduced pressure.
-
The crude product, containing 1,4,6-tribromonaphthalene (66%), 1,4-dibromonaphthalene (8%), and 1,5-dibromonaphthalene (10%), can be purified by crystallization to yield pure 1,4,6-tribromonaphthalene.
-
Mechanistic Pathways and Process Diagrams
Visualizing the reaction mechanisms and experimental workflows can aid in understanding and executing the synthesis of brominated naphthalenes.
Caption: Mechanism of Electrophilic Bromination on Naphthalene.
Caption: Pathway of the Sandmeyer Reaction for Bromonaphthalene Synthesis.
Caption: General Experimental Workflow for Direct Bromination.
Caption: Decision Flowchart for Selecting a Synthesis Method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 8-bromo-1-naphthylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 8-bromo-1-naphthylmethanol. This bifunctional molecule, featuring a primary alcohol and an aryl bromide on a naphthalene scaffold, serves as a versatile building block in organic synthesis. The unique 1,8-substitution pattern, known as the peri-position, introduces steric interactions that influence its conformational behavior and reactivity. This document outlines its known characteristics, potential synthetic utility, and detailed protocols for its synthesis and key transformations, making it a valuable resource for professionals in chemical research and drug development.
Chemical and Physical Properties
While extensive experimental data for 8-bromo-1-naphthylmethanol is not widely published, its properties can be reliably inferred from available data and analogous compounds. The key physical and chemical identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 14938-58-0 | [1][2] |
| Molecular Formula | C₁₁H₉BrO | [1] |
| Molecular Weight | 237.10 g/mol | [1] |
| IUPAC Name | (8-bromonaphthalen-1-yl)methanol | [3] |
| Synonyms | 1-Bromo-8-hydroxymethylnaphthalene, 8-bromo-1-naphthalenemethanol | [4][5] |
| Predicted pKa | 13.97 ± 0.10 | [1] |
| Appearance | Solid (inferred from analogs) | |
| Melting Point | Not reported. For comparison, 1-naphthylmethanol melts at 61-63 °C. | |
| Boiling Point | Not reported. For comparison, 1-naphthylmethanol boils at 301 °C. |
Synthesis of 8-bromo-1-naphthylmethanol
The most direct route to 8-bromo-1-naphthylmethanol is through the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid. A reliable method can be adapted from the synthesis of the analogous iodo-compound, (8-iodo-1-naphthyl)methanol, which is prepared by the reduction of methyl 8-iodo-1-naphthoate using diisobutylaluminium hydride (DIBAL-H)[6].
Caption: General workflow for the synthesis of 8-bromo-1-naphthylmethanol.
Experimental Protocol: Reduction of Methyl 8-bromo-1-naphthoate
This protocol is adapted from a procedure for a closely related substrate[6].
-
Reaction Setup: Dissolve methyl 8-bromo-1-naphthoate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in THF, 2.0-2.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a 15% aqueous solution of citric acid or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield pure 8-bromo-1-naphthylmethanol.
Chemical Reactivity and Synthetic Applications
8-bromo-1-naphthylmethanol possesses two primary reactive sites: the primary alcohol at the C1 position and the aryl bromide at the C8 position. This dual functionality allows for sequential or orthogonal synthetic modifications.
Caption: Key reactivity pathways for 8-bromo-1-naphthylmethanol.
Reactions of the Hydroxymethyl Group
The primary alcohol is susceptible to standard transformations:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde, 8-bromonaphthalene-1-carbaldehyde, using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid.
-
Esterification and Etherification: Standard protocols can be employed to form esters and ethers, which can serve as protecting groups or introduce new functionalities.
Reactions of the Aryl Bromide Group
The carbon-bromine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is well-established for various bromonaphthalene derivatives[7][8][9].
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between aryl halides and boronic acids or esters. This reaction can be used to synthesize 8-aryl-1-naphthylmethanol derivatives, which are common scaffolds in materials science and medicinal chemistry[7].
Representative Experimental Protocol: Suzuki-Miyaura Coupling [7][8]
-
Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-1-naphthylmethanol (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15–20 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 80–110 °C) and stir vigorously for 12–24 hours, monitoring by TLC.
-
Workup and Purification: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 8-alkynyl-1-naphthylmethanol derivatives. These products are valuable intermediates for further transformations or as components in conjugated materials[10][11][12].
Representative Experimental Protocol: Sonogashira Coupling [10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 8-bromo-1-naphthylmethanol (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in an anhydrous amine solvent such as triethylamine or a mixture of toluene and an amine.
-
Addition of Alkyne: Add the terminal alkyne (1.1–1.5 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion (monitored by TLC).
-
Workup and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine to remove the copper co-catalyst and amine salts. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Applications in Drug Development and Materials Science
The naphthalene core is a privileged structure in medicinal chemistry, and the ability to functionalize it at two distinct positions makes 8-bromo-1-naphthylmethanol a valuable starting material. The aryl- and alkynyl-naphthalene motifs generated from this precursor are present in various biologically active molecules and advanced materials. The peri-substitution can also be exploited to create unique chiral ligands or molecular switches where the proximity of the two functional groups imparts specific conformational or electronic properties[6].
References
- 1. Page loading... [guidechem.com]
- 2. (8-BROMO-1-NAPHTHYL)METHANOL | 14938-58-0 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound price & availability - MOLBASE [molbase.com]
- 5. CAS # 14938-58-0, 8-Bromo-1-Naphthalenemethanol: more information. [ww.chemblink.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis and Identification of (8-Bromonaphthalen-1-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis and identification of the organic compound (8-Bromonaphthalen-1-yl)methanol. This document details the fundamental spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound, which is of interest in synthetic chemistry and drug development.
Core Spectroscopic Data
The definitive identification of this compound, with the chemical formula C₁₁H₉BrO and a molecular weight of approximately 237.10 g/mol , relies on a combination of spectroscopic techniques.[1][2][3] The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Assignment |
| Data not available in search results |
Note: Specific experimental spectroscopic data for this compound was not available in the conducted search. The tables are structured for the inclusion of such data when obtained.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound. The following protocols are standard procedures for obtaining high-quality spectroscopic data for this type of aromatic alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Approximately -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Approximately 0 to 200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically provides extensive fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It often produces the protonated molecule [M+H]⁺ or other adducts.
-
-
Parameters: The specific parameters (e.g., ionization energy, mass range, and scan speed) will depend on the instrument and the chosen ionization method.
Logical Workflow for Spectroscopic Identification
The systematic identification of this compound involves a logical progression of spectroscopic analyses. The following diagram illustrates this workflow, from initial sample preparation to the final confirmation of the chemical structure.
Caption: Spectroscopic analysis and identification workflow.
References
Methodological & Application
Synthetic Route for (8-Bromonaphthalen-1-yl)methanol from 8-bromo-1-naphthoic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed protocol for the synthesis of (8-Bromonaphthalen-1-yl)methanol via the reduction of 8-bromo-1-naphthoic acid. The primary method described utilizes lithium aluminum hydride (LAH), a potent reducing agent suitable for the conversion of carboxylic acids to primary alcohols. This application note provides a comprehensive experimental procedure, safety precautions, and characterization data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its bifunctional nature, possessing both a reactive alcohol and an aryl bromide, allows for a variety of subsequent chemical transformations. The reduction of the corresponding carboxylic acid, 8-bromo-1-naphthoic acid, is a common and effective synthetic strategy. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing carboxylic acids to their corresponding primary alcohols.[1][2] Unlike milder reducing agents such as sodium borohydride, which are generally ineffective for this transformation, LAH provides a reliable method for this conversion.[1] This protocol details the necessary steps for this synthesis, including reaction setup, work-up, and purification.
Chemical Reaction
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | 8-bromo-1-naphthoic acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₁H₇BrO₂ | C₁₁H₉BrO |
| Molecular Weight | 251.08 g/mol | 237.10 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| CAS Number | 1729-99-3 | 14938-58-0 |
Table 2: Proposed Reaction Parameters
| Parameter | Value |
| Reactant | 8-bromo-1-naphthoic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Molar Ratio (Reactant:LiAlH₄) | 1 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Fieser Work-up (Water, 15% NaOH, Water) |
| Purification | Column Chromatography (Silica Gel) |
| Expected Yield | 85-95% |
Experimental Protocol
Materials and Equipment
-
8-bromo-1-naphthoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions.
Reaction Procedure
-
Reaction Setup:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF.
-
-
Addition of Reactant:
-
Dissolve 8-bromo-1-naphthoic acid (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.
-
Cool the LAH suspension in the flask to 0 °C using an ice bath.
-
Slowly add the solution of 8-bromo-1-naphthoic acid from the dropping funnel to the stirred LAH suspension. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up Procedure (Fieser Method)[4]
-
Quenching the Reaction:
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Carefully and slowly add water (x mL, where x is the mass of LAH in grams) dropwise to quench the excess LAH. This is a highly exothermic step with vigorous gas evolution.
-
Next, add 15% aqueous NaOH (x mL) dropwise.
-
Finally, add water (3x mL) dropwise.
-
-
Isolation of the Product:
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification
-
Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
FTIR Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group and the disappearance of the carboxylic acid carbonyl (C=O) group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 8-bromo-1-naphthoic acid.
Logical Relationship of Reagents and Steps
Caption: Key components and stages of the synthesis.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (8-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (8-Bromonaphthalen-1-yl)methanol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where the resulting 8-aryl-1-hydroxymethylnaphthalene scaffold can be a key structural motif.
The primary challenge in the Suzuki coupling of this compound lies in the steric hindrance around the bromine atom, imposed by the adjacent hydroxymethyl group at the peri-position. This steric congestion can impede both the oxidative addition and reductive elimination steps in the catalytic cycle.[1] Therefore, the selection of an appropriate catalyst system, particularly the ligand, is crucial for achieving high reaction efficiency.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura reaction with this compound is highly dependent on the careful optimization of several key parameters:
-
Catalyst System: The choice of the palladium precursor and ligand is critical. For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition and reductive elimination steps.[1][2][3] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.
-
Ligand: Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or other specialized phosphines (e.g., AntPhos) have demonstrated high reactivity for sterically demanding couplings.[4]
-
Base: The base plays a crucial role in the transmetalation step. A range of inorganic bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[1][5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent is important for solubilizing the reactants and catalyst, and can influence the reaction kinetics. Common solvents for Suzuki couplings include ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, often in combination with water to facilitate the dissolution of the inorganic base.[5][6]
-
Temperature: Due to the steric hindrance, elevated temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[6]
-
Hydroxymethyl Group: The presence of the free hydroxyl group may be tolerated by many Suzuki coupling conditions.[7] However, if side reactions or catalyst inhibition are observed, protection of the alcohol as a silyl ether (e.g., TBS ether) or benzyl ether may be necessary.[8]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of sterically hindered aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/Water | 100-110 | 80-95 | [6] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 75-90 | [1] |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | >90 | [4] |
| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF/Water | 90 | 85-95 | [7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1-hydroxymethylnaphthalene.
Mandatory Visualizations
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of (8-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-Bromonaphthalen-1-yl)methanol is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The presence of both a reactive bromine atom and a primary alcohol allows for sequential or orthogonal functionalization. Palladium-catalyzed cross-coupling reactions are paramount for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C8-position of the naphthalene core. This document provides detailed application notes and experimental protocols for various palladium-catalyzed functionalization reactions of this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylative couplings.
General Considerations for Palladium-Catalyzed Reactions
Successful palladium-catalyzed cross-coupling reactions with this compound are contingent on the careful exclusion of oxygen and moisture. It is imperative to use anhydrous solvents and to thoroughly degas all reaction mixtures. The choice of palladium precursor, ligand, base, and solvent system is critical and often substrate-dependent. The following sections provide specific conditions that have been found to be effective for the functionalization of this substrate.
Suzuki-Miyaura Coupling: Synthesis of (8-Aryl-naphthalen-1-yl)methanol Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 237 mg), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if required).
-
Add the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (5-10 mL).
-
Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (8-aryl-naphthalen-1-yl)methanol derivative.
Application Note: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of Substituted Naphthalenes Using 8-Bromo-1-naphthalenemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, finding wide application in the production of fine chemicals, pharmaceuticals, and complex natural products.[2][3] The functionalization of naphthalene scaffolds is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in biologically active compounds and functional materials.[4] This application note provides a detailed protocol for the Heck reaction utilizing 8-bromo-1-naphthalenemethanol as a substrate, a valuable building block for the synthesis of functionalized naphthalene derivatives.
The general mechanism of the Heck reaction involves a catalytic cycle with a palladium(0) species.[1] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of the alkene. Subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst, which can then re-enter the catalytic cycle.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[4]
Reaction Scheme
Caption: General scheme of the Heck reaction with 8-bromo-1-naphthalenemethanol.
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of 8-bromo-1-naphthalenemethanol with a generic alkene (e.g., styrene or an acrylate).
Materials:
-
8-bromo-1-naphthalenemethanol
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 8-bromo-1-naphthalenemethanol (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe. Subsequently, add the base (potassium carbonate, 2.0 mmol, 2.0 equiv, or triethylamine, 2.0 mmol, 2.0 equiv).
-
Reaction: Place the reaction mixture in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck reaction of aryl bromides with various alkenes, which can be used as a starting point for optimizing the reaction with 8-bromo-1-naphthalenemethanol.
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 24 | Expected High |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | Expected High |
| 3 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | Expected Moderate-High |
| 4 | Pd(OAc)₂ (2) | none | K₂CO₃ (2) | DMF | 120 | 24 | Expected Moderate |
Note: Yields are illustrative and will depend on the specific alkene and precise reaction conditions.
Table 2: Substrate Scope (Alkene Partner)
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 8-(2-phenylvinyl)-1-naphthalenemethanol | 85-95 |
| 2 | Butyl acrylate | Butyl 3-(8-(hydroxymethyl)naphthalen-1-yl)acrylate | 80-90 |
| 3 | 1-Octene | 8-(oct-1-en-1-yl)-1-naphthalenemethanol | 70-85 |
Note: Yields are estimates based on literature for similar aryl bromides.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (8-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of versatile pharmaceutical intermediates starting from (8-bromonaphthalen-1-yl)methanol. This starting material possesses two key functional groups amenable to a variety of transformations: a primary alcohol and an aryl bromide. The protocols outlined below describe four key synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, oxidation to the corresponding aldehyde, and Williamson ether synthesis. These reactions enable the introduction of diverse functionalities, paving the way for the synthesis of a wide range of complex molecules with potential therapeutic applications. The naphthalene scaffold is a common motif in many FDA-approved drugs, highlighting the importance of developing robust synthetic routes to functionalized naphthalene derivatives.[1][2]
Key Synthetic Transformations
Four principal synthetic pathways to generate pharmaceutical intermediates from this compound are presented:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the 8-position of the naphthalene ring.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the 8-position of the naphthalene ring.
-
Oxidation of the Primary Alcohol: Conversion of the hydroxymethyl group to a formyl group.
-
Williamson Ether Synthesis: Alkylation of the hydroxyl group to form an ether linkage.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds. In this application, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
Quantitative Data Summary
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | 12-24 | 85-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80 | 12 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | 8-16 | >95 |
Note: Yields are based on reactions with 1-bromonaphthalene and may vary for this compound.[3]
Experimental Protocol: Synthesis of (8-Phenylnaphthalen-1-yl)methanol
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (8-phenylnaphthalen-1-yl)methanol.[3]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides. This reaction is of great importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.
Quantitative Data Summary
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 4-8 | 70-90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 6-12 | 80-95 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 80-100 | 8-16 | 75-90 |
Note: Yields are generalized for aryl bromides and may require optimization for this compound.
Experimental Protocol: Synthesis of (8-(Morpholin-4-yl)naphthalen-1-yl)methanol
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
BINAP (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound in anhydrous toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 4-8 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation to 8-Bromonaphthalene-1-carbaldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 8-bromonaphthalene-1-carbaldehyde, a valuable intermediate for further functionalization, such as reductive amination or Wittig reactions. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.[4][5][6]
Quantitative Data Summary
| Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | 1-3 | 90-98 |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 2-4 | 80-90 |
| Swern Oxidation | DCM, DMSO, Oxalyl Chloride, Et₃N | -60 to Room Temp. | 1-2 | 85-95 |
Experimental Protocol: Dess-Martin Oxidation
Materials:
-
This compound (1.0 mmol)
-
Dess-Martin periodinane (1.1 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4][5][6]
Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
Quantitative Data Summary
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl iodide | NaH | THF | 0 to Room Temp. | 2-4 | 85-95 |
| Ethyl bromide | NaH | THF | 0 to Room Temp. | 3-6 | 80-90 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 85-95 |
Experimental Protocol: Synthesis of 8-Bromo-1-(methoxymethyl)naphthalene
Materials:
-
This compound (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Methyl iodide (1.5 mmol)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
(8-Bromonaphthalen-1-yl)methanol: A Versatile Precursor in Organic Synthesis
Introduction
(8-Bromonaphthalen-1-yl)methanol is a key building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of complex organic molecules. Its unique structure, featuring a reactive brominated naphthalene core and a primary alcohol functional group, allows for sequential and diverse chemical transformations. This application note provides a detailed overview of its utility in the synthesis of specialized compounds, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Application in Multi-Step Synthesis
This compound is an ideal starting material for multi-step synthetic sequences. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, while the bromo substituent provides a handle for various cross-coupling reactions. This dual reactivity enables the construction of intricate molecular architectures.
A representative synthetic pathway involves the initial oxidation of the alcohol to an aldehyde, followed by a subsequent reaction, such as a Wittig reaction or a condensation, to introduce further complexity. The bromo group can then be utilized in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings to form carbon-carbon or carbon-heteroatom bonds.
Synthesis of Naphthalene-Based Heterocycles
One of the significant applications of this compound is in the synthesis of fused heterocyclic systems. These scaffolds are of particular interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. A general workflow for such a synthesis is outlined below.
Caption: General synthetic workflow starting from this compound.
Experimental Protocols
1. Oxidation of this compound to 8-Bromonaphthalene-1-carbaldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further transformations.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 8-bromonaphthalene-1-carbaldehyde.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 237.10 |
| Pyridinium chlorochromate (PCC) | 1.5 | 215.56 |
| Product | Typical Yield (%) |
| 8-Bromonaphthalene-1-carbaldehyde | 85-95 |
2. Synthesis of a Fused Heterocycle via Condensation and Cyclization
This protocol outlines a general procedure for the synthesis of a fused heterocyclic system from 8-bromonaphthalene-1-carbaldehyde. The specific reactant will determine the nature of the resulting heterocycle.
Materials:
-
8-Bromonaphthalene-1-carbaldehyde
-
Appropriate bifunctional nucleophile (e.g., a diamine, amino-thiol)
-
Solvent (e.g., ethanol, toluene)
-
Catalyst (e.g., acetic acid, p-toluenesulfonic acid)
Procedure:
-
Dissolve 8-bromonaphthalene-1-carbaldehyde (1.0 eq) and the bifunctional nucleophile (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data:
| Reactant | Molar Eq. |
| 8-Bromonaphthalene-1-carbaldehyde | 1.0 |
| Bifunctional nucleophile | 1.1 |
| Product | Typical Yield (%) |
| Fused Naphthalene Heterocycle | 60-80 |
Logical Relationship Diagram for Synthetic Strategy
The following diagram illustrates the decision-making process for the functionalization of the this compound core.
Experimental Protocol for the Derivatization of the Hydroxyl Group of (8-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group in (8-Bromonaphthalen-1-yl)methanol. The derivatization of this functional group is a key step in modifying the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of significant interest in medicinal chemistry and drug development for structure-activity relationship (SAR) studies. The following sections detail two common and effective derivatization strategies: acetylation and silylation, providing specific protocols, reagent details, and expected outcomes based on established chemical principles for sterically hindered primary alcohols.
Overview of Derivatization Strategies
The primary hydroxyl group of this compound is amenable to various chemical transformations. The two primary strategies discussed herein are:
-
Acetylation: The conversion of the hydroxyl group to an acetate ester. This is typically achieved by reaction with an acylating agent, such as acetic anhydride, in the presence of a base. Acetylation can be used to introduce a small, lipophilic group, thereby modulating the molecule's properties.
-
Silylation: The transformation of the hydroxyl group into a silyl ether. This is a common method for protecting hydroxyl groups and can be achieved using a variety of silylating agents. The choice of silyl group allows for tuning of steric bulk and stability.
These derivatization approaches enable the systematic exploration of the chemical space around the this compound core, facilitating the fine-tuning of its biological activity and pharmacokinetic profile.
Protocol 1: Acetylation of this compound
This protocol describes the synthesis of (8-Bromonaphthalen-1-yl)methyl acetate via acetylation with acetic anhydride and pyridine. Pyridine acts as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.[1][2][3] Given the steric hindrance from the peri-bromo group, the reaction may require elevated temperatures and/or a catalyst like 4-(Dimethylamino)pyridine (DMAP) for efficient conversion.
Materials
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate).[1] If using, add a catalytic amount of DMAP (0.05-0.1 eq).
-
Addition of Acetic Anhydride: Cool the stirred solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5-2.0 eq) dropwise to the reaction mixture.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction may require several hours to reach completion due to steric hindrance.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of methanol to consume excess acetic anhydride.[1]
-
Solvent Removal and Extraction: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2] Dissolve the residue in dichloromethane or ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude (8-Bromonaphthalen-1-yl)methyl acetate can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective for eluting the product. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified ester.
Data Presentation: Acetylation
| Parameter | Starting Material: this compound | Product: (8-Bromonaphthalen-1-yl)methyl acetate (Expected) |
| Molecular Formula | C₁₁H₉BrO | C₁₃H₁₁BrO₂ |
| Molecular Weight | 237.09 g/mol | 279.13 g/mol |
| Appearance | Solid | Oil or low-melting solid |
| Yield | - | >85% (Typical for primary alcohol acetylation) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.2 (s, 2H, -CH₂OH), 7.2-8.0 (m, 6H, Ar-H) | δ (ppm): ~2.1 (s, 3H, -COCH₃), ~5.6 (s, 2H, -CH₂OAc), 7.2-8.1 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~65 (-CH₂OH), 120-140 (Ar-C) | δ (ppm): ~21 (-COCH₃), ~66 (-CH₂OAc), 120-140 (Ar-C), ~171 (C=O) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~1050 (C-O) | ~1740 (C=O, ester), ~1230 (C-O, ester) |
Note: The expected ¹H NMR chemical shifts are based on typical values for benzylic acetates. The methylene protons (-CH₂OAc) are expected to shift downfield compared to the starting alcohol due to the electron-withdrawing effect of the acetyl group. The aromatic region will likely show complex splitting patterns.
Protocol 2: Silylation of this compound
This protocol describes the synthesis of (8-Bromonaphthalen-1-yl)methoxy)(tert-butyl)dimethylsilane using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. TBDMS ethers are common protecting groups due to their stability under a range of conditions.
Materials
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF (5-10 mL per mmol of substrate).
-
Addition of Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: If using DCM, dilute the mixture with more DCM. If using DMF, add water and extract the product with ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude silyl ether.
Purification
The crude silyl ether can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 2-5% ethyl acetate) is generally sufficient to isolate the pure product. Combine the fractions containing the product and remove the solvent under reduced pressure.
Data Presentation: Silylation
| Parameter | Starting Material: this compound | Product: (8-Bromonaphthalen-1-yl)methoxy)(tert-butyl)dimethylsilane (Expected) |
| Molecular Formula | C₁₁H₉BrO | C₁₇H₂₃BrOSi |
| Molecular Weight | 237.09 g/mol | 351.35 g/mol |
| Appearance | Solid | Oil or solid |
| Yield | - | >90% (Typical for primary alcohol silylation) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.2 (s, 2H, -CH₂OH), 7.2-8.0 (m, 6H, Ar-H) | δ (ppm): ~0.1 (s, 6H, -Si(CH₃)₂), ~0.9 (s, 9H, -SiC(CH₃)₃), ~5.3 (s, 2H, -CH₂OSi), 7.2-8.0 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~65 (-CH₂OH), 120-140 (Ar-C) | δ (ppm): ~-5 (-Si(CH₃)₂), ~18 (-SiC(CH₃)₃), ~26 (-SiC(CH₃)₃), ~66 (-CH₂OSi), 120-140 (Ar-C) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~1050 (C-O) | ~1090 (Si-O-C), no O-H stretch |
Note: The expected ¹H NMR chemical shifts for the silyl ether show the characteristic upfield signals for the silyl methyl and tert-butyl groups. The methylene protons (-CH₂OSi) are expected to have a similar chemical shift to the starting alcohol.
Visualizations
Experimental Workflow for Derivatization
References
Application of (8-Bromonaphthalen-1-yl)methanol in Materials Science: A Gateway to Novel Luminescent Materials
(8-Bromonaphthalen-1-yl)methanol , a peri-substituted naphthalene derivative, serves as a versatile building block in the synthesis of advanced functional materials, particularly those with applications in organic electronics and fluorescence-based sensing. Its unique 1,8-disubstituted naphthalene core offers a rigid and planar scaffold, which is foundational for creating materials with desirable photophysical and electronic properties. The presence of both a reactive bromomethyl group and a bromo substituent allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.
This application note details the potential of this compound as a precursor for the synthesis of 1,8-naphthalimide-based fluorescent materials. 1,8-Naphthalimides are a prominent class of organic fluorophores known for their high quantum yields, excellent photostability, and sensitivity to their local environment, making them ideal candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.
Synthetic Utility and Application Potential
The primary application of this compound in materials science lies in its conversion to 1,8-naphthalimide derivatives. The synthetic strategy involves the oxidation of the hydroxymethyl group to a carboxylic acid, followed by cyclization to form the naphthalic anhydride. This anhydride can then be readily converted to the corresponding naphthalimide through reaction with various primary amines. The bromo substituent at the 8-position can be further functionalized, for example, via Suzuki or other cross-coupling reactions, to introduce a wide range of aryl or other functional groups, thereby tuning the electronic and photophysical properties of the final material.
The resulting 1,8-naphthalimide derivatives exhibit strong fluorescence, often in the visible region of the electromagnetic spectrum. The emission wavelength, quantum yield, and Stokes shift can be finely tuned by modifying the substituent at the imide nitrogen and through derivatization of the naphthalene core. This tunability is crucial for the design of materials for specific applications, such as blue, green, or red emitters in OLEDs, or as selective fluorescent turn-on/turn-off sensors for ions and small molecules.
Experimental Protocols
The following protocols describe a plausible synthetic route for the conversion of this compound to a functionalized 1,8-naphthalimide derivative, a key intermediate for advanced materials.
Protocol 1: Oxidation of this compound to 8-Bromo-1-naphthoic acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone
-
Sulfuric acid
-
Sodium bisulfite
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the addition of a small amount of isopropanol, followed by a saturated aqueous solution of sodium bisulfite until the green color of the chromium salts disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 8-Bromo-1-naphthoic acid, which can be purified by recrystallization.
Protocol 2: Synthesis of 8-Bromo-1,8-naphthalic anhydride
This protocol outlines the intramolecular cyclization to form the anhydride.
Materials:
-
8-Bromo-1-naphthoic acid
-
Acetic anhydride
-
Standard laboratory glassware
Procedure:
-
Place 8-Bromo-1-naphthoic acid in a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 8-Bromo-1,8-naphthalic anhydride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of N-alkyl/aryl-8-bromo-1,8-naphthalimide
This protocol describes the formation of the naphthalimide core.
Materials:
-
8-Bromo-1,8-naphthalic anhydride
-
Primary amine (e.g., butylamine, aniline)
-
Ethanol or acetic acid
-
Standard laboratory glassware
Procedure:
-
Suspend 8-Bromo-1,8-naphthalic anhydride in ethanol or acetic acid in a round-bottom flask.
-
Add a slight excess of the desired primary amine.
-
Heat the mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The N-substituted-8-bromo-1,8-naphthalimide product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.
Protocol 4: Suzuki-Miyaura Cross-Coupling of N-alkyl/aryl-8-bromo-1,8-naphthalimide
This protocol details the functionalization of the bromo-naphthalimide.
Materials:
-
N-alkyl/aryl-8-bromo-1,8-naphthalimide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a Schlenk flask, combine N-alkyl/aryl-8-bromo-1,8-naphthalimide, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if using a two-phase system).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative photophysical data for 1,8-naphthalimide derivatives, illustrating the range of properties that can be achieved through synthetic modification. Note that these are representative values for this class of compounds, as specific data for materials derived directly from this compound are not yet prevalent in the literature.
| Compound Class | Substituent at N-imide | Substituent at C-4 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Area |
| N-Alkyl-1,8-naphthalimide | n-Butyl | -H | ~340 | ~420 | ~0.5 | Blue Emitter |
| N-Aryl-1,8-naphthalimide | Phenyl | -H | ~350 | ~430 | ~0.6 | Blue Emitter |
| 4-Amino-N-alkyl-1,8-naphthalimide | n-Butyl | -NH₂ | ~410 | ~530 | ~0.8 | Green Emitter, Fluorescent Probe |
| 4-Alkoxy-N-alkyl-1,8-naphthalimide | n-Butyl | -OCH₃ | ~380 | ~490 | ~0.7 | Blue-Green Emitter |
| 4-Aryl-N-alkyl-1,8-naphthalimide | n-Butyl | -Phenyl | ~360 | ~450 | ~0.65 | Blue Emitter |
Visualizations
Logical Workflow for the Synthesis of Functionalized 1,8-Naphthalimides
Caption: Synthetic pathway from this compound to functional materials.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathways to Novel Compounds Using 8-Bromo-1-Naphthalenemethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing 8-bromo-1-naphthalenemethanol as a key starting material. The unique structure of this bifunctional molecule, featuring a reactive aromatic bromide and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable building block in the development of new chemical entities for pharmaceutical and materials science applications.
Overview of Synthetic Transformations
8-Bromo-1-naphthalenemethanol serves as a versatile scaffold for the introduction of various functional groups through reactions at both the aromatic ring and the hydroxymethyl group. Key transformations include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the 8-position by reacting the aryl bromide with a boronic acid or ester.
-
Sonogashira Coupling: Creation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne.
-
Buchwald-Hartwig Amination: Synthesis of arylamines by reacting the aryl bromide with an amine.
-
Cyanation: Introduction of a nitrile group at the 8-position.
-
Etherification: Formation of ethers from the hydroxymethyl group.
-
Esterification: Synthesis of esters from the hydroxymethyl group.
These reactions enable the generation of a wide array of derivatives with potential applications as fluorescent probes, organic light-emitting diode (OLED) materials, and biologically active compounds.[1][2]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of 8-bromo-1-naphthalenemethanol with an arylboronic acid.
Experimental Protocol:
-
To a flame-dried Schlenk flask, add 8-bromo-1-naphthalenemethanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of 8-bromo-1-naphthalenemethanol.
Williamson Ether Synthesis
This protocol outlines the synthesis of ethers from 8-bromo-1-naphthalenemethanol.[3][4]
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-bromo-1-naphthalenemethanol (1.0 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the alkoxide.
-
Add the desired alkyl halide (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Williamson ether synthesis with 8-bromo-1-naphthalenemethanol.
Esterification with Acyl Chlorides
This protocol describes the formation of esters from 8-bromo-1-naphthalenemethanol and an acyl chloride.[5][6]
Experimental Protocol:
-
In a flame-dried round-bottom flask, dissolve 8-bromo-1-naphthalenemethanol (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Esterification of 8-bromo-1-naphthalenemethanol.
Palladium-Catalyzed Cyanation
This protocol provides a general method for the introduction of a cyano group onto the naphthalene core.[7][8][9][10]
Experimental Protocol:
-
In a glovebox, add 8-bromo-1-naphthalenemethanol (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a ligand (e.g., dppf, 0.04 equiv.), and a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 equiv.) to a reaction vessel.
-
Add a polar aprotic solvent such as dimethylformamide (DMF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 120-150 °C).
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of novel compounds from 8-bromo-1-naphthalenemethanol. Note: These are representative examples and actual results may vary.
Table 1: Suzuki-Miyaura Coupling of 8-Bromo-1-naphthalenemethanol
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | 20 | 78 |
Table 2: Williamson Ether Synthesis with 8-Bromo-1-naphthalenemethanol
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaH | THF | RT | 6 | 95 |
| 2 | Ethyl bromide | K₂CO₃ | DMF | 60 | 12 | 88 |
| 3 | Benzyl bromide | NaH | THF | RT | 8 | 91 |
Table 3: Esterification of 8-Bromo-1-naphthalenemethanol
| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | RT | 2 | 98 |
| 2 | Benzoyl chloride | Et₃N | THF | RT | 4 | 93 |
| 3 | Isobutyryl chloride | Pyridine | DCM | RT | 3 | 96 |
Potential Applications and Biological Activity
Derivatives of 8-bromo-1-naphthalenemethanol are expected to exhibit interesting photophysical and biological properties. Naphthalimide derivatives, which can be synthesized from the corresponding amino-naphthalenemethanol precursors, have shown promise as fluorescent probes, DNA intercalators, and anticancer agents.[1][2][11][12] The novel compounds synthesized via the pathways described herein could be screened for a variety of biological activities, including but not limited to:
-
Anticancer activity[12]
-
Antimicrobial activity
-
Enzyme inhibition
Furthermore, the extended π-systems that can be generated through coupling reactions may lead to materials with applications in organic electronics.
General Experimental Workflow
Caption: General workflow for the synthesis of novel compounds.
References
- 1. scispace.com [scispace.com]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (8-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (8-Bromonaphthalen-1-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
Based on analogous compounds such as (1-Bromonaphthalen-4-yl)methanol, which is an off-white to yellow solid, this compound is expected to be a solid at room temperature. This makes recrystallization a suitable primary purification technique.
Q2: What are the most common impurities in crude this compound?
Common impurities may include:
-
Starting materials: Unreacted 8-bromo-1-naphthoic acid or related precursors.
-
Byproducts of reduction: Over-reduction or side reactions from the conversion of the carboxylic acid or ester to the alcohol.
-
Polybrominated naphthalenes: Formed during the synthesis of the bromonaphthalene starting material.
-
Solvent residues: Residual solvents from the reaction or initial workup.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for compounds of this nature are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or oily residues.
-
Liquid-Liquid Extraction: Primarily used during the initial workup to remove acidic or basic impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add more solvent in small portions until the compound dissolves.- Try a more polar solvent or a solvent mixture. Refer to the solvent selection table below. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Cooling is too rapid. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Allow the solution to cool more slowly. Try cooling to room temperature first before placing it in an ice bath. |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase the concentration.- Add a co-solvent in which the compound is less soluble (an "anti-solvent").- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Low recovery of purified product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. |
| Crystals are colored. | - Colored impurities are co-crystallizing.- Thermal decomposition. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the heating temperature is not excessively high. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (Rf = 0). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (Rf = 1). | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of the compound from impurities. | - Inappropriate eluent system.- Column is overloaded.- Column was not packed properly (channeling). | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a larger column or load less crude material.- Repack the column carefully, ensuring a level and uniform stationary phase bed. |
| Streaking or tailing of the spot on TLC and column. | - The compound is acidic or basic.- The compound is sparingly soluble in the eluent.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Choose an eluent system in which the compound is more soluble.- Load a smaller amount of the crude material. |
Experimental Protocols
Recrystallization Protocol (General Guidance)
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Based on analogous compounds, consider the solvent systems in the table below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol (General Guidance)
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale/Notes |
| Heptane / Ethyl Acetate | Co-solvent | Dissolve in a minimum of hot ethyl acetate, then add hot heptane until turbidity appears. Good for non-polar to moderately polar compounds. |
| Methanol / Water | Co-solvent | Dissolve in a minimum of hot methanol, then add hot water until the solution becomes cloudy. Suitable for polar compounds. |
| Toluene | Single Solvent | May be effective if the compound has good solubility at high temperatures and poor solubility at room temperature. |
| Petroleum Ether | Single Solvent | A related compound, 8-Bromonaphthalen-1-amine, was successfully recrystallized from petroleum ether.[1] |
| Aqueous Methanol | Co-solvent | 2-Bromonaphthalene can be recrystallized from aqueous methanol. |
Table 2: Suggested Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity. A common choice for bromonaphthalene derivatives. |
| Silica Gel | Dichloromethane / Hexane (Gradient) | An alternative system offering different selectivity. |
| Alumina | Hexane / Diethyl Ether (Gradient) | Alumina can be less acidic than silica gel and may be beneficial if the compound is acid-sensitive. |
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting logic for recrystallization.
References
Technical Support Center: Optimizing Suzuki Coupling with (8-Bromonaphthalen-1-yl)methanol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Suzuki-Miyaura cross-coupling reaction for (8-Bromonaphthalen-1-yl)methanol. The inherent steric hindrance and the presence of a primary alcohol in this substrate require careful selection of reaction parameters to achieve high yields and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of sterically hindered aryl bromides.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes?
A1: Low or no conversion is a frequent issue, often pointing to problems with the catalytic system. Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or may have decomposed. Ensure high-quality palladium sources and ligands are used. Using a pre-catalyst, which is more stable and generates the active Pd(0) species more reliably, is highly recommended for challenging substrates.[1][2]
-
Ineffective Ligand: The steric hindrance of this compound requires a bulky, electron-rich ligand to facilitate both the oxidative addition and the reductive elimination steps.[3][4] Standard ligands like PPh₃ may be insufficient.
-
Inappropriate Base or Solvent: The base may not be strong enough or soluble enough to promote transmetalation. The solvent system must solubilize all components effectively.[2][5]
-
Presence of Oxygen: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst through oxidation, leading to the formation of palladium black and promoting side reactions like homocoupling.[3][6]
Q2: I'm observing a significant amount of a homocoupled (biaryl) product from my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[3]
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. Purge the reaction flask with an inert gas (3-5 cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst and reagents.[5][7]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be preferable to Pd(II) sources (e.g., Pd(OAc)₂), which require in-situ reduction that can sometimes favor homocoupling.[2]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.
Q3: The primary byproduct of my reaction is the dehalogenated naphthalene. What causes this and how can it be minimized?
A3: Dehalogenation (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3]
-
Choice of Base: Some bases, particularly strong hydroxide bases or alkoxides in the presence of protic solvents, can promote this side reaction. Using weaker inorganic bases like K₃PO₄ or K₂CO₃ can often mitigate this issue.[8]
-
Solvent Effects: Certain solvents, especially alcohols, can act as hydride sources, leading to dehalogenation.[3] If possible, use aprotic solvents like dioxane, toluene, or THF.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Screening different bulky phosphine ligands is advisable.
Q4: My boronic acid appears to be decomposing, leading to low yields. How can I address this?
A4: The decomposition of the boronic acid, known as protodeborylation, is a significant challenge, especially with heteroaryl or electron-rich boronic acids.
-
Use of Boronic Esters: Boronic acids can be converted to more stable esters, such as pinacol esters or MIDA boronates, which are more resistant to protodeborylation.[9]
-
Anhydrous Conditions: While many Suzuki reactions use aqueous bases, minimizing water can reduce the rate of protodeborylation. Using an anhydrous base like K₃PO₄ in an aprotic solvent is a good strategy. Note that anhydrous K₃PO₄ may require trace amounts of water to function effectively.[10]
-
Protecting Groups: For particularly sensitive substrates, using robust protecting groups on the boronic acid, like the naphthalene-1,8-diaminato (dan) group, can prevent decomposition.[11]
Table 1: Summary of Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Inactive catalyst; Ineffective ligand; Poor base/solvent choice; Oxygen contamination.[2][5] | Use a pre-catalyst; Screen bulky, electron-rich ligands (e.g., Buchwald ligands); Optimize base and solvent system; Ensure rigorous inert atmosphere.[1] |
| Homocoupling | Oxygen in the reaction mixture; Presence of Pd(II) species.[3] | Thoroughly degas solvents; Purge flask with inert gas; Consider using a direct Pd(0) source.[2][5] |
| Dehalogenation | Inappropriate base (e.g., strong hydroxides); Protic solvents (e.g., alcohols).[3] | Use K₃PO₄ or Cs₂CO₃; Employ aprotic solvents like dioxane or toluene.[8] |
| Protodeborylation | Instability of boronic acid; Presence of excess water. | Use more stable boronic esters (pinacol, MIDA); Run reaction under anhydrous conditions.[9] |
Frequently Asked Questions (FAQs) for Optimization
Q1: What are the best starting conditions for the Suzuki coupling of this compound?
A1: Given the steric hindrance, a robust catalytic system is required from the outset. A reliable starting point would involve a modern palladium pre-catalyst with a bulky phosphine ligand.
Table 2: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Palladium Source | Buchwald G3 or G4 Pre-catalyst[1] | 1-3 mol%. Ensures reliable formation of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or RuPhos[4][12] | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃[8][13] | 2.0 - 3.0 equiv. Strong, non-nucleophilic bases are effective and tolerate many functional groups. |
| Solvent | 1,4-Dioxane or Toluene (with 5-10% water)[3][14] | Aprotic solvents are generally preferred. A small amount of water helps dissolve the inorganic base. |
| Temperature | 80 - 110 °C[13] | Heating is typically required to overcome the activation energy for these challenging couplings. |
| Atmosphere | Argon or Nitrogen[7] | Essential to prevent catalyst degradation and side reactions.[6] |
Q2: How does the choice of catalyst and ligand impact the reaction?
A2: The catalyst and ligand are the heart of the reaction. For sterically demanding substrates, the ligand's properties are critical:
-
Electron-rich ligands (like alkylphosphines and some biarylphosphines) promote the oxidative addition step, which can be slow for electron-rich or sterically bulky aryl bromides.[3]
-
Bulky ligands accelerate the final reductive elimination step to release the product and regenerate the catalyst. This is crucial for forming sterically congested C-C bonds.[3][4]
-
Pre-catalysts (e.g., Buchwald or PEPPSI-type) are often preferred over simple palladium salts like Pd(OAc)₂ because they are more stable and provide a more consistent source of the active monoligated Pd(0) species required for difficult couplings.[1]
Q3: Which base is most effective and why?
A3: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[8][14] The choice of base can significantly affect the yield.
-
Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are most common.[8]
-
K₃PO₄ and Cs₂CO₃ are often superior for sterically hindered substrates or those with base-sensitive functional groups (like the hydroxyl group in this case).[13] Cesium carbonate is more soluble in organic solvents and can sometimes give better results.
-
Organic bases like triethylamine (NEt₃) are generally less effective.[14]
Table 3: Example Screening of Ligands and Bases for a Sterically Hindered Coupling
(Yields are illustrative, based on typical outcomes for sterically hindered aryl bromides)[2][4]
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75 |
| 3 | Buchwald G3-SPhos | (None needed) | K₃PO₄ | Dioxane | 100 | 88 |
| 4 | Buchwald G3-XPhos | (None needed) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 |
| 5 | Buchwald G3-RuPhos | (None needed) | K₃PO₄ | Toluene | 110 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Screening
This protocol provides a general method for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.
-
Flask Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[13]
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (1-3 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide. If an aqueous base is used, add degassed water.[13]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
Protocol 2: General Work-up and Purification Procedure
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water and then with brine to remove the inorganic base and salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.[7]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]
Caption: A logical workflow for troubleshooting a failed Suzuki coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Identifying side products in the synthesis of (8-Bromonaphthalen-1-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (8-Bromonaphthalen-1-yl)methanol.
Troubleshooting Guide & FAQs
This section addresses common issues and potential side products encountered during the synthesis of this compound. The primary synthetic routes covered are the reduction of 8-bromo-1-naphthaldehyde and the Grignard reaction involving 1,8-dibromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reduction of 8-bromo-1-naphthaldehyde: This involves the use of a reducing agent, such as sodium borohydride (NaBH₄), to convert the aldehyde functional group to a primary alcohol.
-
Grignard Reaction: This route typically involves the formation of a Grignard reagent from 1,8-dibromonaphthalene, followed by a reaction with an electrophile like formaldehyde or dimethylformamide (DMF) and subsequent reduction.[1]
Q2: I am seeing an impurity with a mass corresponding to a dibromonaphthalene in my final product. What is the likely source?
A2: The presence of dibromonaphthalene, most likely 1,8-dibromonaphthalene, as an impurity suggests an incomplete reaction or a side reaction related to the starting materials. If you started from 1,8-dibromonaphthalene to form a Grignard reagent, incomplete monolithiation can lead to the carry-over of the starting material.[2] If your synthesis started from 1-bromonaphthalene, over-bromination during its synthesis could lead to isomeric dibromonaphthalene impurities.[3]
Q3: My reaction to reduce 8-bromo-1-naphthaldehyde is sluggish and incomplete. What could be the issue?
A3: Incomplete reduction can be due to several factors:
-
Purity of the starting material: Impurities in the 8-bromo-1-naphthaldehyde can interfere with the reaction.
-
Activity of the reducing agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.
-
Solvent: Ensure the solvent is anhydrous and appropriate for the reduction. Protic solvents can react with the reducing agent.
-
Temperature: While many borohydride reductions proceed at room temperature, gentle heating may be required for less reactive substrates.
Q4: During a Grignard-based synthesis, I am observing the formation of a significant amount of a naphthalene byproduct. What is happening?
A4: The formation of naphthalene suggests a protonolysis of the Grignard reagent. Grignard reagents are highly basic and will react with any protic source, such as water, alcohols, or even acidic protons on other functional groups.[4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: I have an unexpected ketone side product in my Grignard synthesis. How is this possible?
A5: If your Grignard reaction involves an ester as an electrophile, double addition of the Grignard reagent can occur, leading to a tertiary alcohol.[5] However, if you are seeing a ketone, it could arise from the oxidation of the desired alcohol product during workup or purification. Another possibility is a side reaction with certain impurities.[6]
Potential Side Products and Their Identification
The following table summarizes potential side products, their likely origin, and suggested analytical methods for identification.
| Side Product | Potential Origin | Suggested Analytical Methods |
| 1,8-Dibromonaphthalene | Incomplete Grignard formation from 1,8-dibromonaphthalene.[2] | GC-MS, LC-MS, NMR |
| Naphthalene | Protonolysis of the Grignard reagent by trace water or other protic species.[4] | GC-MS, NMR |
| 8-Bromo-1-naphthaldehyde | Incomplete reduction of the starting material. | TLC, GC-MS, LC-MS, IR, NMR |
| Naphthalene-1-carbaldehyde | Debromination side reaction. | GC-MS, LC-MS, NMR |
| 1-Bromo-8-methylnaphthalene | Over-reduction if a stronger reducing agent is used. | GC-MS, LC-MS, NMR |
| Isomeric Bromonaphthalenes | Impurities in the starting 1-bromonaphthalene.[3] | GC-MS, LC-MS |
| Polybrominated naphthalenes | Over-bromination during the synthesis of starting materials.[7] | GC-MS, LC-MS |
Experimental Protocols
1. Synthesis of this compound via Reduction of 8-Bromo-1-naphthaldehyde
-
Materials:
-
8-Bromo-1-naphthaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 8-bromo-1-naphthaldehyde in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of this compound via Grignard Reaction
-
Materials:
-
1,8-Dibromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Paraformaldehyde or anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.
-
Add a solution of 1,8-dibromonaphthalene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, prepare a suspension of paraformaldehyde in anhydrous THF or a solution of anhydrous DMF in THF and cool to 0 °C.
-
Slowly add the Grignard reagent to the formaldehyde or DMF solution via cannula.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the identification of side products during the synthesis of this compound.
Caption: Troubleshooting logic for identifying synthesis side products.
References
Technical Support Center: Synthesis of (8-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (8-Bromonaphthalen-1-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 8-bromo-1-naphthoic acid. This transformation can be efficiently carried out using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or a Borane-Tetrahydrofuran complex (BH₃·THF).
Q2: Which reducing agent is preferred for the synthesis, LiAlH₄ or BH₃·THF?
Both LiAlH₄ and BH₃·THF are effective for the reduction of 8-bromo-1-naphthoic acid.[1][2]
-
LiAlH₄ is a very powerful reducing agent but is also highly reactive and requires strictly anhydrous conditions. It is known to reduce a wide range of functional groups.[1][3][4]
-
BH₃·THF is a milder and more selective reducing agent. It is often preferred for its improved safety profile and can provide high yields, as demonstrated in the synthesis of a similar compound, (4-bromonaphthalen-1-yl)methanol, which achieved a 95% yield.[2]
The choice of reagent may depend on the available laboratory facilities, safety considerations, and the presence of other functional groups in the starting material.
Q3: What are the potential side reactions that can lower the yield?
The primary side reactions of concern are:
-
Incomplete reduction: The reaction may stop at the aldehyde stage (8-bromonaphthalene-1-carbaldehyde) if the reducing agent is not sufficiently reactive or is used in stoichiometric insufficiency.
-
Reduction of the aryl bromide: Strong reducing agents like LiAlH₄ can potentially reduce the aryl bromide to a naphthalene group, although this is generally less favorable than the reduction of the carboxylic acid.
-
Formation of impurities from the starting material: The purity of the starting 8-bromo-1-naphthoic acid is crucial. Any impurities present may be carried through or react to form other byproducts.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (8-bromo-1-naphthoic acid). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q5: What are the recommended purification methods for this compound?
After the reaction is complete and quenched, the crude product is typically extracted into an organic solvent. The organic layer is then washed with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. The solvent is then removed under vacuum. The resulting residue can be further purified by washing with a non-polar solvent like n-hexane to remove non-polar impurities.[2] For higher purity, column chromatography or recrystallization may be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reducing Agent: LiAlH₄ and BH₃·THF are sensitive to moisture and air. | • Ensure the reducing agent is fresh and has been stored under anhydrous and inert conditions. • Use freshly opened bottles of the reagent if possible. |
| 2. Insufficient Amount of Reducing Agent: Carboxylic acid reduction requires a sufficient molar excess of the reducing agent. | • For LiAlH₄, a molar ratio of at least 1:1 (acid:LiAlH₄) is theoretically needed, but an excess is recommended. • For BH₃·THF, a 2-fold molar excess has been shown to be effective.[2] | |
| 3. Poor Quality Starting Material: Impurities in the 8-bromo-1-naphthoic acid can interfere with the reaction. | • Verify the purity of the starting material by melting point or spectroscopic methods (NMR, IR). • Purify the starting material if necessary. | |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. | • Monitor the reaction closely using TLC until all the starting material is consumed. • If the reaction stalls, consider carefully adding more reducing agent. |
| 2. Inefficient Quenching: The quenching step was not performed correctly, leading to the reformation of the starting material. | • Ensure the quenching is done slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction. | |
| Formation of Multiple Byproducts | 1. Reaction Temperature Too High: High temperatures can lead to side reactions, including the potential reduction of the aryl bromide. | • Maintain the recommended reaction temperature. For BH₃·THF, the reaction is typically run at room temperature.[2] For LiAlH₄, the reaction is often started at 0 °C and then allowed to warm to room temperature. |
| 2. Presence of Water: Moisture can decompose the reducing agent and lead to unwanted side reactions. | • Use anhydrous solvents (e.g., dry THF). • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Extraction: Formation of an emulsion during the aqueous workup can lead to product loss. | • Add more brine or organic solvent to break the emulsion. • Centrifugation can also be effective. |
| 2. Product is an Oil instead of a Solid: The crude product may not solidify due to the presence of impurities. | • Attempt to purify the oil using column chromatography. • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Protocol 1: Synthesis of this compound via BH₃·THF Reduction
This protocol is adapted from a similar, high-yield synthesis.[2]
Materials:
-
8-bromo-1-naphthoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
In a dry three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 8-bromo-1-naphthoic acid (1.00 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (2.00 equiv) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of HCl solution until the pH is approximately 6.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine (3 times).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under vacuum.
-
Wash the resulting residue with n-hexane to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: (8-Bromonaphthalen-1-yl)methanol - Thermal Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability and degradation of (8-Bromonaphthalen-1-yl)methanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely degradation products of this compound upon thermal stress?
A2: The thermal degradation of brominated aromatic compounds can proceed through various mechanisms.[1] For this compound, potential degradation pathways could involve the cleavage of the C-Br bond to release bromine radicals, and the oxidation or rearrangement of the methanol group. This can lead to the formation of products such as 8-bromonaphthalene-1-carbaldehyde, 1-bromo-8-methylnaphthalene, and various brominated naphthalene derivatives. Under oxidative conditions, the formation of brominated phenols and other oxygenated aromatic compounds is also possible.[1]
Q3: How can I experimentally determine the thermal stability of this compound?
A3: The most common and effective techniques for determining the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][4][5] This allows for the determination of the onset of decomposition and the temperature at which significant mass loss occurs.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled.[3][6] This can identify phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.
Q4: What experimental conditions should I use for TGA and DSC analysis?
A4: The ideal experimental conditions will depend on the specific information you are seeking. However, a good starting point would be:
| Parameter | TGA | DSC |
| Sample Size | 5-10 mg | 2-5 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | Ambient to 600 °C | Ambient to 400 °C |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | Nitrogen (inert) or Air (oxidative) |
| Flow Rate | 20-50 mL/min | 20-50 mL/min |
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Baseline | - Vibration near the instrument.- Gas filter is clogged.[7] - Contamination on the sample pan or balance. | - Isolate the TGA from sources of vibration.[7]- Replace the gas filter.[7]- Clean the sample pan and balance components according to the manufacturer's instructions. |
| Inconsistent Decomposition Temperatures | - Different heating rates were used between experiments.[8]- Sample size variation.- Inconsistent sample packing in the crucible. | - Maintain a consistent heating rate for all comparable experiments.[8]- Use a consistent sample mass.- Ensure the sample is evenly distributed in the crucible. |
| Sample Holder Falls Off | - The adhesive bonding the holder has degraded due to prolonged high-temperature exposure.[9][10] | - Avoid unnecessarily long experiments at very high temperatures.[10]- Contact the instrument manufacturer for holder replacement. |
| Unexpected Mass Gain | - Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere).[8]- Buoyancy effects. | - Run the experiment under an inert atmosphere (e.g., Nitrogen) to check for oxidative effects.[8]- Perform a baseline subtraction with an empty crucible. |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Poorly Defined Peaks | - Low sample purity.- Large sample size.- Too fast of a heating rate. | - Use a purer sample if possible.- Reduce the sample size.- Decrease the heating rate (e.g., to 5 °C/min). |
| Overlapping Peaks | - Multiple thermal events occurring in a narrow temperature range. | - Use a slower heating rate to improve resolution.- Employ modulated DSC if available.[11] |
| Baseline Shift at Decomposition | - Change in the heat capacity of the sample and its degradation products. | - This is a real sample effect. Ensure proper baseline selection for accurate enthalpy calculations. |
| Noisy Signal | - Poor thermal contact between the sample and the crucible.- Instrument requires calibration. | - Ensure the sample is pressed firmly and evenly at the bottom of the crucible.- Calibrate the instrument using standard reference materials (e.g., indium). |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA is clean and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible.
-
Loading the Sample: Carefully place the crucible onto the TGA's balance mechanism.
-
Setting up the Experiment:
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program a heating ramp of 10 °C/min up to 600 °C.[12]
-
Select the desired purge gas (Nitrogen or Air) and set the flow rate to 20 mL/min.
-
-
Running the Analysis: Start the experiment and record the mass loss as a function of temperature.[4]
-
Data Analysis: Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the TGA curve and its derivative.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Ensure the DSC cell is clean and calibrated.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan. Seal the pan hermetically.
-
Loading the Sample: Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Setting up the Experiment:
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Program a heating ramp of 10 °C/min up to a temperature just beyond the final decomposition event observed in TGA, or to a maximum of 400 °C to avoid damaging the instrument.
-
Select the desired purge gas (Nitrogen or Air) and set the flow rate to 20 mL/min.
-
-
Running the Analysis: Initiate the temperature program and record the heat flow.
-
Data Analysis: Identify endothermic and exothermic peaks, and determine peak temperatures and enthalpies of transitions.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Postulated Thermal Degradation Pathway
Caption: A postulated thermal degradation pathway for this compound.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. mrclab.com [mrclab.com]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 8. betterceramic.com [betterceramic.com]
- 9. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 10. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 11. skztester.com [skztester.com]
- 12. m.youtube.com [m.youtube.com]
Challenges in scaling up the production of (8-Bromonaphthalen-1-yl)methanol
Technical Support Center: Production of (8-Bromonaphthalen-1-yl)methanol
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for producing this compound?
A1: The most common and scalable synthesis is a two-step process. The first step involves the formation of the intermediate, 8-bromo-1-naphthaldehyde, typically via a Grignard reaction with a suitable 1,8-disubstituted naphthalene precursor. The second step is the reduction of 8-bromo-1-naphthaldehyde to the target alcohol, this compound, commonly achieved using a mild reducing agent like sodium borohydride (NaBH4).[1][2]
Q2: What are the critical parameters to control during the Grignard reaction for the aldehyde synthesis?
A2: Anhydrous (dry) conditions are absolutely crucial. Grignard reagents are highly reactive with protic solvents, including traces of water, which will quench the reagent and halt the desired reaction. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. Slow addition of the halide to the magnesium turnings is also recommended to minimize side reactions like Wurtz coupling.
Q3: Which reducing agent is recommended for converting 8-bromo-1-naphthaldehyde to this compound on a larger scale?
A3: Sodium borohydride (NaBH4) is a preferred reagent for the reduction of aldehydes to primary alcohols in a laboratory and pilot-plant setting.[1][2] It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH4) and is effective for this transformation.[1][2] The reaction can typically be carried out in alcoholic solvents such as methanol or ethanol.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point range is indicative of high purity.
Q5: What are the typical yields for the reduction of 8-bromo-1-naphthaldehyde to this compound?
A5: While yields can vary depending on the specific reaction conditions and scale, the reduction of aromatic aldehydes with sodium borohydride is generally a high-yielding reaction. Yields after purification can often exceed 85-90%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aldehyde (Grignard Step) | Presence of moisture in reagents or glassware. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. |
| Inactive magnesium turnings. | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. | |
| Wurtz coupling side reaction. | Add the bromonaphthalene derivative slowly to the magnesium suspension to maintain a low concentration of the halide. | |
| Incomplete Reduction of Aldehyde to Alcohol | Insufficient reducing agent. | Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents) to ensure complete conversion.[3] |
| Low reaction temperature leading to slow kinetics. | While the reaction is often started at 0°C to control the initial exotherm, it can be allowed to warm to room temperature to ensure completion. | |
| Short reaction time. | Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. | |
| Formation of Impurities | Unreacted starting material (8-bromo-1-naphthaldehyde). | Optimize the stoichiometry of the reducing agent and the reaction time. Purify the crude product by recrystallization or column chromatography. |
| Borate ester intermediates from the reduction. | Ensure proper quenching and work-up with an acidic solution (e.g., dilute HCl or NH4Cl solution) to hydrolyze these intermediates.[3] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization (e.g., ethanol/water, hexane/ethyl acetate). If recrystallization fails, column chromatography on silica gel is a reliable alternative. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of this compound via Reduction of 8-bromo-1-naphthaldehyde
This protocol is a representative procedure based on the reduction of aromatic aldehydes with sodium borohydride.
Materials:
-
8-bromo-1-naphthaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-bromo-1-naphthaldehyde (1 equivalent) in methanol (10-15 volumes). Cool the solution to 0-5°C using an ice bath.
-
Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly quench the excess NaBH4 by the dropwise addition of 1M hydrochloric acid until the pH is ~6-7.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.
Data Presentation
Table 1: Representative Reaction Parameters for the Reduction of Aromatic Aldehydes
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Methanol | Ethanol | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temp. | Room Temperature | 0°C to Room Temp. |
| Equivalents of NaBH4 | 1.2 | 1.5 | 1.1 |
| Reaction Time | 3-4 hours | 2-3 hours | 4-5 hours |
| Typical Yield | >90% | >90% | >85% |
| Purity (after recrystallization) | >98% | >98% | >97% |
Note: These are typical values for the reduction of aromatic aldehydes and may require optimization for the specific synthesis of this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 8-Bromo-1-naphthalenemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and optimization for chemical reactions involving 8-bromo-1-naphthalenemethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on 8-bromo-1-naphthalenemethanol?
A1: 8-Bromo-1-naphthalenemethanol is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are essential for creating carbon-carbon and carbon-heteroatom bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, leading to the synthesis of 8-aryl-1-naphthalenemethanol derivatives.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines, yielding 8-(amino)-1-naphthalenemethanol compounds.
-
Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes, producing 8-(alkynyl)-1-naphthalenemethanol analogues.
-
Heck Coupling: For the formation of C-C bonds with alkenes, resulting in 8-(alkenyl)-1-naphthalenemethanol derivatives.
Q2: Can the hydroxymethyl group at the 1-position of 8-bromo-1-naphthalenemethanol interfere with the catalytic cycle?
A2: Yes, the primary alcohol of the hydroxymethyl group can potentially interfere with the palladium catalyst.[1] Alcohols can act as ligands and coordinate to the palladium center, which may lead to catalyst inhibition or the formation of inactive palladium alkoxide species.[1] This can result in lower yields or failed reactions.
Q3: How can I mitigate catalyst inhibition caused by the hydroxymethyl group?
A3: There are two primary strategies to address this issue:
-
Use of Specialized Catalyst Systems: Employing catalyst systems with bulky, electron-rich phosphine ligands can sterically hinder the coordination of the hydroxymethyl group to the palladium center. This allows the desired catalytic cycle to proceed efficiently without the need for a protecting group.
-
Protection of the Hydroxyl Group: Temporarily protecting the hydroxymethyl group as a silyl ether (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)) or a tetrahydropyranyl (THP) ether can prevent its interaction with the catalyst.[2] These protecting groups are generally stable under common cross-coupling conditions and can be readily removed after the reaction.
Troubleshooting Guides
Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Inhibition by Hydroxymethyl Group | 1. Switch to a more robust ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos) that can promote the desired reaction pathway. 2. Protect the hydroxyl group: Convert the hydroxymethyl group to a silyl ether (e.g., using TMSCl or TBDMSCl and a base like triethylamine or imidazole) before performing the coupling reaction. The protecting group can be removed later with a fluoride source (e.g., TBAF) or mild acid.[2] |
| Poor Catalyst Activity | 1. Use a fresh palladium source and ligand. 2. Increase catalyst loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. 3. Ensure proper degassing: Thoroughly degas solvents to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Inefficient Transmetalation | 1. Optimize the base: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction. 2. Add water: For some inorganic bases, the presence of a small amount of water can be crucial for their activity. |
| Boronic Acid Decomposition | 1. Use fresh boronic acid: Boronic acids can dehydrate to form unreactive boroxines. 2. Use boronic esters: Pinacol esters of boronic acids are often more stable. |
Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Deactivation | 1. Ligand selection: Use ligands specifically designed for amination reactions, such as Josiphos or Buchwald's biarylphosphine ligands. 2. Protect the hydroxyl group: As with Suzuki coupling, protecting the hydroxymethyl group can prevent catalyst inhibition. |
| Base Incompatibility | 1. Screen different bases: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base can be substrate-dependent. 2. Ensure anhydrous conditions: The base should be fresh and anhydrous. |
| Poor Solubility | 1. Choose an appropriate solvent: Anhydrous, degassed solvents like toluene, dioxane, or THF are typically used. Ensure all reactants are sufficiently soluble at the reaction temperature. |
Side Reactions in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps & Solutions |
| Homocoupling of the Alkyne (Glaser Coupling) | 1. Run the reaction under strictly anaerobic conditions. 2. Use a copper-free Sonogashira protocol: While a copper(I) co-catalyst is traditional, copper-free conditions can be employed to avoid Glaser coupling.[3] 3. Optimize the amine base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. |
| Decomposition of Starting Material | 1. Lower the reaction temperature: Some terminal alkynes or the product may be sensitive to higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromo-1-naphthalenemethanol
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
8-Bromo-1-naphthalenemethanol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (or Dioxane) and Water (e.g., 10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 8-bromo-1-naphthalenemethanol, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidation of 8-Bromo-1-naphthalenemethanol to 8-Bromo-1-naphthaldehyde
Materials:
-
8-Bromo-1-naphthalenemethanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-bromo-1-naphthalenemethanol in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin Periodinane portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 8-bromo-1-naphthaldehyde can be purified by column chromatography if necessary.
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | Moderate to High |
Note: Yields are general ranges for typical aryl bromides and will vary depending on the specific boronic acid and reaction conditions.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield reactions.
References
Standard workup and extraction procedures for (8-Bromonaphthalen-1-yl)methanol reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the standard workup and extraction procedures for reactions involving (8-bromonaphthalen-1-yl)methanol. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the reduction of 8-bromo-1-naphthoic acid. This transformation is typically achieved using a hydride reducing agent, such as Lithium Aluminum Hydride (LAH) or a borane complex.
Q2: What are the critical parameters to control during the reduction of 8-bromo-1-naphthoic acid?
A2: Key parameters to control include temperature, the rate of reagent addition, and maintaining anhydrous (dry) conditions. The reaction with LAH is highly exothermic and should be carried out at a low temperature (e.g., 0 °C) with slow, portion-wise addition of the reducing agent to prevent runaway reactions. All glassware must be thoroughly dried, and anhydrous solvents should be used to avoid quenching the hydride reagent.
Q3: What are the common challenges encountered during the workup of LAH reductions?
A3: A frequent issue during the workup of LAH reductions is the formation of gelatinous aluminum salt precipitates, which can make product extraction difficult. Several methods exist to manage this, including the Fieser workup (sequential addition of water, NaOH solution, and more water) or the use of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum ions and facilitate phase separation.
Q4: How can I purify the crude this compound?
A4: The primary method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly effective for separating the desired product from nonpolar impurities and polar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
Synthesis of this compound via Reduction of 8-Bromo-1-naphthoic Acid
This protocol is adapted from a similar procedure for a structural isomer and is a general guideline. Optimization may be necessary.
Materials:
-
8-Bromo-1-naphthoic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
To a dry 250-mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-bromo-1-naphthoic acid (1.00 equiv).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-THF complex (2.00 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M hydrochloric acid to adjust the pH to approximately 6.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 8-Bromo-1-naphthoic acid | [1] |
| Reducing Agent | Borane-THF complex | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Typical Yield | ~95% (for the 4-bromo isomer) | [2] |
| Purification Method | Column Chromatography | General Practice |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Ensure the use of a sufficient excess of the reducing agent. Monitor the reaction by TLC to confirm the consumption of the starting material. Extend the reaction time if necessary. |
| Decomposition of the reducing agent. | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure all glassware is flame-dried or oven-dried before use. | |
| Quenching of the reducing agent by moisture. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | |
| Formation of a thick, unfilterable precipitate during workup (LAH reduction) | Formation of gelatinous aluminum hydroxides. | Employ the Fieser workup: carefully and sequentially add water, 15% aqueous NaOH, and then more water with vigorous stirring. Alternatively, add a saturated aqueous solution of Rochelle's salt and stir until the precipitate dissolves. |
| Product is contaminated with starting material | Incomplete reduction. | Increase the amount of reducing agent and/or the reaction time. |
| Multiple spots on TLC of the crude product | Formation of side products. | Over-reduction to the corresponding methylnaphthalene can occur with harsh reducing agents or prolonged reaction times. Use a milder reducing agent or carefully control the reaction conditions. Wurtz-type coupling of the starting material can also be a side reaction in Grignard-based syntheses. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
Validation & Comparative
Comparative Guide to (8-Bromonaphthalen-1-yl)methanol and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of (8-Bromonaphthalen-1-yl)methanol and a comparative analysis with relevant synthetic alternatives. The information is intended to assist researchers in selecting the most suitable building block for their specific applications in drug discovery and organic synthesis.
Full Characterization Data for this compound
This compound is a key intermediate in the synthesis of various complex organic molecules. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for sequential and diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14938-58-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉BrO | [1][2][3] |
| Molecular Weight | 237.10 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | |
| SMILES | OCc1cccc2c1c(Br)ccc2 | [1][3] |
| InChIKey | CBEFAHWSHVJUKE-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data:
Comparison with Synthetic Alternatives
The choice of a building block in organic synthesis is critical and often depends on the desired final product and the synthetic route. This section compares this compound with its parent compound, (naphthalen-1-yl)methanol, and other halogenated analogs. The data presented for the alternatives is based on publicly available information and may not be exhaustive.
Table 2: Comparison of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Potential Applications |
| This compound | C₁₁H₉BrO | 237.10 | Versatile for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and further functionalization of the alcohol. |
| (Naphthalen-1-yl)methanol | C₁₁H₁₀O | 158.20 | Unsubstituted backbone for fundamental naphthalene structure incorporation.[4][5][6][7][8] |
| (8-Chloronaphthalen-1-yl)methanol | C₁₁H₉ClO | 192.64 | Alternative for cross-coupling reactions, may offer different reactivity profiles compared to the bromo-analog. |
| (4-Chloronaphthalen-1-yl)methanol | C₁₁H₉ClO | 192.64 | Isomeric alternative with potentially different steric and electronic properties.[9] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route involves the reduction of 8-bromo-1-naphthoic acid. The synthesis of the precursor, 8-bromo-1-naphthoic acid, and a related compound, 8-bromonaphthalen-1-amine, have been reported.[10][11]
Conceptual Synthesis Workflow for this compound:
Caption: Plausible synthetic pathway to this compound.
General Protocol for the Reduction of a Carboxylic Acid to an Alcohol:
A solution of the carboxylic acid (1 equivalent) in a dry, aprotic solvent (e.g., tetrahydrofuran) is slowly added to a stirred suspension of a reducing agent (e.g., lithium aluminum hydride, 1-2 equivalents) at 0 °C under an inert atmosphere. The reaction mixture is then typically warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
This compound and its derivatives are valuable tools in the construction of complex molecules that may interact with biological systems. For instance, the naphthalene core is a common scaffold in the design of kinase inhibitors and other therapeutic agents. The bromo-substituent allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Experimental Workflow for Suzuki Cross-Coupling:
Caption: General workflow for a Suzuki cross-coupling reaction.
Detailed Protocol for a Typical Suzuki Coupling Reaction:
To a reaction vessel containing this compound (1 equivalent) and a boronic acid or ester (1.1-1.5 equivalents) is added a suitable solvent (e.g., toluene, dioxane, or DMF), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a ligand (if necessary). The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
References
- 1. This compound | CAS 14938-58-0 [matrix-fine-chemicals.com]
- 2. This compound price & availability - MOLBASE [molbase.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthalen-1-ylmethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalen-1-yl-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Naphthalenemethanol, 98+% | Fisher Scientific [fishersci.ca]
- 9. PubChemLite - (4-chloronaphthalen-1-yl)methanol (C11H9ClO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the ¹H NMR Spectrum of (8-Bromonaphthalen-1-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (8-Bromonaphthalen-1-yl)methanol. Due to the limited availability of publicly accessible, experimentally verified ¹H NMR data for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar analogs. This comparative approach allows for a robust interpretation of the expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR data for this compound in CDCl₃ is summarized in the table below. These predictions are derived from established principles of NMR spectroscopy and comparison with the experimental data of analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 7.40 | d | ~ 7.0 | 1H |
| H-3 | ~ 7.25 | t | ~ 7.5 | 1H |
| H-4 | ~ 7.80 | d | ~ 8.0 | 1H |
| H-5 | ~ 7.60 | d | ~ 8.0 | 1H |
| H-6 | ~ 7.30 | t | ~ 7.5 | 1H |
| H-7 | ~ 7.90 | d | ~ 7.0 | 1H |
| -CH₂OH (methylene) | ~ 5.10 | s | - | 2H |
| -CH₂OH (hydroxyl) | variable (broad s) | s | - | 1H |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted spectrum, the experimental ¹H NMR data of two key analogs, 1,8-bis(hydroxymethyl)naphthalene and 1-bromo-8-methylnaphthalene, are presented below. These compounds provide valuable insights into the expected electronic and steric effects on the proton chemical shifts in the target molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1,8-bis(hydroxymethyl)naphthalene | H-2, H-7 | 7.43 | d | 6.9 | 2H |
| H-3, H-6 | 7.43 | t | 7.7 | 2H | |
| H-4, H-5 | 7.85 | d | 8.1 | 2H | |
| -CH₂OH | 5.21 | s | - | 4H | |
| -OH | 2.0 (broad s) | s | - | 2H | |
| 1-bromo-8-methylnaphthalene | H-2 | 7.33 | d | 7.2 | 1H |
| H-3 | 7.24 | t | 7.8 | 1H | |
| H-4 | 7.72 | d | 8.2 | 1H | |
| H-5 | 7.54 | d | 8.2 | 1H | |
| H-6 | 7.19 | t | 7.5 | 1H | |
| H-7 | 7.81 | d | 7.2 | 1H | |
| -CH₃ | 3.09 | s | - | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12-16 ppm (approximately 4800-6400 Hz).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Receiver Gain: Adjusted automatically or manually to avoid signal clipping.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Visualization of Molecular Structure and Proton Environments
The following diagrams illustrate the chemical structure of this compound and the logical relationships between its constituent protons, which give rise to the predicted ¹H NMR spectrum.
Caption: Chemical structure of this compound.
Caption: Predicted spin-spin coupling relationships.
A Comparative Guide to the High-Resolution Mass Spectrometry of (8-Bromonaphthalen-1-yl)methanol
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel or synthesized compounds is paramount. (8-Bromonaphthalen-1-yl)methanol, a brominated aromatic alcohol, presents a unique analytical challenge that high-resolution mass spectrometry (HRMS) is well-equipped to address. This guide provides a comparative overview of HRMS performance against other analytical techniques, supported by detailed experimental protocols and predictive data based on established chemical principles.
Performance Comparison: High-Resolution MS vs. Alternative Techniques
High-resolution mass spectrometry offers significant advantages in mass accuracy and resolving power, which are critical for the unambiguous identification of compounds like this compound. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), produces a characteristic isotopic pattern that serves as a key identifier. HRMS can resolve these isotopic peaks and provide mass measurements with sub-ppm accuracy, enabling confident elemental composition determination.
A comparison with a more conventional technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) with a standard quadrupole analyzer, highlights the superior capabilities of HRMS.
| Parameter | High-Resolution Mass Spectrometry (e.g., LC-Q-TOF) | GC-MS (Quadrupole) |
| Mass Accuracy | < 5 ppm | 100-500 ppm |
| Resolution | > 60,000 FWHM | Unit Mass Resolution (~1,000 FWHM) |
| Ionization Mode | Electrospray Ionization (ESI), APCI | Electron Ionization (EI) |
| Molecular Ion ([M]+•) | Often observed as protonated molecule [M+H]⁺ | Strong molecular ion peak expected |
| Isotopic Pattern | Fully resolved M and M+2 peaks | Clearly visible M and M+2 peaks |
| Data Confidence | High confidence in elemental formula | Lower confidence, relies on library matching |
| Hypothetical [M+H]⁺ | 237.9918 / 239.9897 (C₁₁H₁₀BrO⁺) | 237 / 239 (Nominal Mass) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are typical protocols for the analysis of this compound using HRMS and GC-MS.
High-Resolution Mass Spectrometry (LC-Q-TOF)
-
Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by diluting the stock solution with the initial mobile phase.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.[1]
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 800 L/hr at 350 °C.
-
Mass Range: m/z 50-1000.
-
Acquisition Mode: Tandem MS (MS/MS) with collision-induced dissociation (CID) for fragmentation analysis.
-
Calibration: A suitable reference standard (e.g., sodium formate) is used for real-time mass correction to ensure high mass accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound (e.g., 100 µg/mL) is prepared in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
-
Visualizing the Analytical Process and Fragmentation
Diagrams are essential for illustrating complex workflows and chemical pathways. The following have been generated using the DOT language to meet specified design requirements.
Analytical Workflow
The logical flow from sample preparation to data analysis is a critical component of any analytical method.
Caption: Workflow for HRMS analysis of this compound.
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry, the fragmentation of this compound is expected to follow characteristic pathways for aromatic alcohols and halides. The molecular ion will readily lose water or the hydroxymethyl group. Subsequent fragmentation may involve the loss of the bromine radical or carbon monoxide.
Caption: Proposed ESI+ fragmentation of this compound.
References
A Comparative Reactivity Study of Bromonaphthalene Positional Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is paramount for efficient synthetic route design and optimization. This guide provides an objective comparison of the reactivity of 1-bromonaphthalene and 2-bromonaphthalene, two common building blocks in organic synthesis. The differential reactivity of these isomers, rooted in the electronic and steric environment of the carbon-bromine bond, can be strategically exploited to achieve desired synthetic outcomes.
Executive Summary
The position of the bromine atom on the naphthalene ring dictates the reactivity of the two isomers. Generally, the C1 (α) position in 1-bromonaphthalene is more electron-rich, rendering it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] However, the C1 position also experiences greater steric hindrance from the peri-hydrogen at the C8 position.[1] Conversely, the C2 (β) position in 2-bromonaphthalene is less sterically hindered and is more activated towards nucleophilic aromatic substitution due to more effective stabilization of the Meisenheimer intermediate.[1]
Comparative Reactivity Data
The following table summarizes the general reactivity trends and representative yields for key transformations involving 1-bromonaphthalene and 2-bromonaphthalene. It is important to note that yields can vary significantly based on specific reaction conditions, catalysts, and substrates.
| Reaction Type | 1-Bromonaphthalene Reactivity | 2-Bromonaphthalene Reactivity | Representative Yield (1-isomer) | Representative Yield (2-isomer) |
| Suzuki-Miyaura Coupling | Generally more reactive due to higher electron density at the C1 position, facilitating oxidative addition.[1][3] | Generally less reactive than the 1-isomer. | High | High |
| Buchwald-Hartwig Amination | Often more reactive, similar to Suzuki-Miyaura coupling.[1] | Generally less reactive than the 1-isomer. | High | High |
| Grignard Reagent Formation | Readily forms the Grignard reagent.[1][4] | Readily forms the Grignard reagent, though initiation rates may differ.[1] | Not applicable | Not applicable |
| Nucleophilic Aromatic Substitution (SNAr) | Less reactive. | Generally more reactive due to better stabilization of the negative charge in the Meisenheimer intermediate.[1] | Low to moderate | Moderate to high |
Key Reaction Pathways and Mechanistic Considerations
The distinct reactivity of the bromonaphthalene isomers can be attributed to the interplay of electronic and steric effects.
References
A Comparative Guide to the Synthesis of (8-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic precursors for the preparation of (8-Bromonaphthalen-1-yl)methanol, a key building block in the synthesis of various pharmacologically active molecules and advanced materials. We present a detailed analysis of three primary routes starting from commercially available or readily accessible precursors: 8-Bromo-1-naphthoic acid, 1,8-Dibromonaphthalene, and 8-Bromonaphthalene-1-carbaldehyde. This comparison includes detailed experimental protocols, quantitative data on reaction performance, and a discussion of the advantages and disadvantages of each approach to assist researchers in selecting the optimal method for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Precursor | Synthetic Route | Key Reagents | Reported/Expected Yield (%) | Purity of Product | Key Advantages | Key Disadvantages |
| 8-Bromo-1-naphthoic acid | Reduction | Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄) | ~95% (estimated based on analogous reactions)[1] | High | High yield, straightforward reaction. | Requires handling of pyrophoric/water-sensitive reagents. |
| 1,8-Dibromonaphthalene | Monolithiation and Formylation | n-Butyllithium (n-BuLi), Formaldehyde (HCHO) or Dimethylformamide (DMF) | Moderate to Low (variable) | Moderate to Low | Utilizes a readily available starting material. | Difficult to control selectivity, often results in mixtures of mono- and di-substituted products.[2] |
| 8-Bromonaphthalene-1-carbaldehyde | Reduction | Sodium borohydride (NaBH₄) | >95% (expected)[3] | High | Mild reaction conditions, high yield, simple work-up. | The precursor aldehyde may require a separate synthetic step. |
Experimental Protocols
Route 1: Reduction of 8-Bromo-1-naphthoic acid
This route involves the direct reduction of the carboxylic acid functionality to a primary alcohol.
Experimental Protocol:
To a solution of 8-bromo-1-naphthoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Monolithiation and Functionalization of 1,8-Dibromonaphthalene
This pathway relies on the selective replacement of one bromine atom with a hydroxymethyl group via a lithium-halogen exchange followed by quenching with an electrophile.
Experimental Protocol:
To a solution of 1,8-dibromonaphthalene (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi, 1.0 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure the formation of the monolithiated species. Dry formaldehyde gas or paraformaldehyde is then introduced to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is a mixture that requires careful purification by column chromatography to isolate this compound.
Route 3: Reduction of 8-Bromonaphthalene-1-carbaldehyde
This is a straightforward reduction of an aldehyde to the corresponding primary alcohol.
Experimental Protocol:
To a solution of 8-bromonaphthalene-1-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
A Comparative Guide to the Synthetic Routes of 8-bromo-1-naphthalenemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 8-bromo-1-naphthalenemethanol, a key intermediate in the development of novel therapeutic agents and functional materials. The following sections detail plausible synthetic pathways, supported by experimental protocols and quantitative data to facilitate an objective assessment of each method's performance.
Introduction
8-bromo-1-naphthalenemethanol is a valuable building block in organic synthesis, featuring a naphthalene core functionalized with a bromomethyl and a bromo group at the 1 and 8 positions, respectively. The strategic placement of these reactive moieties allows for diverse chemical transformations, making it a sought-after precursor in medicinal chemistry and materials science. This document outlines and compares three primary synthetic strategies for its preparation: the reduction of 8-bromo-1-naphthoic acid, the reduction of 8-bromo-1-naphthaldehyde, and a Grignard-based approach.
Comparison of Synthetic Methods
The selection of an optimal synthetic route for 8-bromo-1-naphthalenemethanol depends on factors such as starting material availability, desired scale, and tolerance to specific reagents. Below is a summary of the key quantitative data for the most viable synthetic pathways.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity Notes |
| Method 1: Reduction of Carboxylic Acid | 8-bromo-1-naphthoic acid | 1. SOCl₂2. MeOH3. LiAlH₄ | THF, Methanol | ~24 | >90 | High purity achievable after chromatography. |
| Method 2: Reduction of Aldehyde | 1-bromonaphthalene | 1. DMF, POCl₃2. NaBH₄ | Dichloromethane | 4-6 | Moderate | Potential for side products from formylation. |
| Method 3: Grignard Reaction | 1,8-dibromonaphthalene | 1. Mg, I₂ (cat.)2. Paraformaldehyde | Anhydrous Ether | ~12 | Variable | Formation of di-Grignard product is a challenge. |
Experimental Protocols
Method 1: Reduction of 8-bromo-1-naphthoic acid
This two-step method involves the esterification of the readily available 8-bromo-1-naphthoic acid followed by reduction with lithium aluminum hydride (LiAlH₄).
Step 1: Synthesis of Methyl 8-bromo-1-naphthoate
A solution of 8-bromo-1-naphthoic acid (1.0 eq) in methanol (10 vol) is treated with thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 8-bromo-1-naphthoate, which can be used in the next step without further purification.
Step 2: Reduction to 8-bromo-1-naphthalenemethanol
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methyl 8-bromo-1-naphthoate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water again. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 8-bromo-1-naphthalenemethanol.
Method 2: Reduction of 8-bromo-1-naphthaldehyde
This approach involves the formylation of 1-bromonaphthalene to yield the intermediate aldehyde, which is then reduced to the target alcohol.
Step 1: Synthesis of 8-bromo-1-naphthaldehyde (Vilsmeier-Haack Reaction)
To a solution of 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane, a pre-formed Vilsmeier reagent (prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is added at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it into a cold aqueous solution of sodium acetate. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Reduction to 8-bromo-1-naphthalenemethanol
To a solution of 8-bromo-1-naphthaldehyde (1.0 eq) in methanol, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 8-bromo-1-naphthalenemethanol.
Method 3: Grignard Reaction with 1,8-dibromonaphthalene
This method attempts to form a mono-Grignard reagent from 1,8-dibromonaphthalene, which then reacts with formaldehyde.
Step 1: Formation of the mono-Grignard Reagent
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.1 eq) and a crystal of iodine are placed. A solution of 1,8-dibromonaphthalene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed. Careful control of stoichiometry is crucial to favor the formation of the mono-Grignard reagent.
Step 2: Reaction with Formaldehyde
The freshly prepared Grignard reagent is added to a suspension of dry paraformaldehyde (2.0 eq) in anhydrous diethyl ether at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the described synthetic methods, the following diagrams have been generated.
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Caption: Synthetic pathway for Method 3.
Conclusion
The synthesis of 8-bromo-1-naphthalenemethanol can be achieved through several distinct routes. The reduction of 8-bromo-1-naphthoic acid (Method 1) stands out as a reliable and high-yielding approach, benefiting from the commercial availability of the starting material. While the reduction of 8-bromo-1-naphthaldehyde (Method 2) offers a more direct pathway from a simpler precursor, the formylation step can present challenges in terms of regioselectivity and yield. The Grignard-based approach (Method 3) is conceptually straightforward but is often complicated by the formation of the di-Grignard byproduct, which can significantly impact the yield and purification of the desired product. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project.
A Comparative Spectroscopic Analysis of (8-Bromonaphthalen-1-yl)methanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (8-Bromonaphthalen-1-yl)methanol and its key derivatives, offering valuable data for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. The following sections present a summary of quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a visual workflow for the comprehensive spectroscopic analysis of organic compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two of its important derivatives: 8-bromo-1-naphthoic acid and 1-bromo-8-methylnaphthalene. This comparative data is essential for confirming structural modifications and understanding the influence of functional groups on the spectroscopic properties of the naphthalene core.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not available | - | - | - |
| 8-Bromo-1-naphthoic acid[1][2] | 13.32 | s | 1H | -COOH |
| 8.11 | d, J=8.0 Hz | 1H | Ar-H | |
| 8.07 | d, J=8.0 Hz | 1H | Ar-H | |
| 7.96 | d, J = 7.3 Hz | 1H | Ar-H | |
| 7.68 | d, J = 7.0 Hz | 1H | Ar-H | |
| 7.61 | t, J = 7.3 Hz | 1H | Ar-H | |
| 7.49 | t, J = 7.8 Hz | 1H | Ar-H | |
| 1-Bromo-8-methylnaphthalene | Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 8-Bromo-1-naphthoic acid[1][2] | 171.3, 135.7, 133.9, 133.6, 131.2, 129.4, 128.3, 128.0, 127.6, 126.3, 119.3 |
| 1-Bromo-8-methylnaphthalene | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | ~3300 (broad), ~3050, ~1600, ~1050, ~780 | O-H (alcohol), C-H (aromatic), C=C (aromatic), C-O (alcohol), C-Br |
| 8-Bromo-1-naphthoic acid | ~3000 (broad), ~1700, ~1600, ~780 | O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-Br |
| 1-Bromo-8-methylnaphthalene | ~3050, ~2920, ~1600, ~780 | C-H (aromatic), C-H (methyl), C=C (aromatic), C-Br |
| Note: The IR data for this compound and its derivatives are predicted based on characteristic functional group absorptions. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z [M+H]⁺ |
| This compound | C₁₁H₉BrO | 237.09 | 236.99095 |
| 8-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | 250.97022[3] |
| 1-Bromo-8-methylnaphthalene | C₁₁H₉Br | 221.09 | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These can be adapted for the specific analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-10 seconds) are typically required.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the finely ground powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Obtain the infrared spectrum using an FTIR spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Spectral Interpretation: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Measurement: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds, which generates charged molecules in the gas phase.
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule with a single positive charge is the [M+H]⁺ ion.
Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound, such as this compound or its derivatives. This logical process ensures a comprehensive analysis of the compound's structure and purity.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
Comparative Guide to the Structural Validation of a Novel (8-Bromonaphthalen-1-yl)methanol Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized derivative of (8-Bromonaphthalen-1-yl)methanol, designated as Compound X , with a known structural analog, (8-Methylnaphthalen-1-yl)methanol . The focus is on the validation of the chemical structure of Compound X using standard analytical techniques. Detailed experimental protocols and comparative data are presented to aid researchers in the structural elucidation of novel organic compounds.
Introduction
The structural validation of a newly synthesized compound is a critical step in chemical and pharmaceutical research. It ensures the identity and purity of the molecule, which is fundamental for understanding its chemical properties and biological activity. This guide outlines the analytical workflow and comparative data for validating the structure of Compound X, a novel derivative of this compound, against a known related compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.[1][2]
Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of a newly synthesized organic compound.
Comparative Data
The following tables summarize the key quantitative data obtained for Compound X and the reference compound, (8-Methylnaphthalen-1-yl)methanol.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Compound X | 7.85 | d, J=8.0 Hz | 1H | Ar-H |
| 7.70 | d, J=8.0 Hz | 1H | Ar-H | |
| 7.50 - 7.30 | m | 4H | Ar-H | |
| 5.10 | s | 2H | -CH₂OH | |
| 2.50 | s | 3H | -CH₃ (hypothetical) | |
| (8-Methylnaphthalen-1-yl)methanol | 7.80 | d, J=8.1 Hz | 1H | Ar-H |
| 7.65 | d, J=8.1 Hz | 1H | Ar-H | |
| 7.45 - 7.25 | m | 4H | Ar-H | |
| 5.05 | s | 2H | -CH₂OH | |
| 2.80 | s | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Compound X | 138.5, 136.2, 133.0, 131.5, 129.0, 128.5, 127.0, 126.5, 125.0, 124.0, 65.0 (-CH₂OH), 21.0 (-CH₃) |
| (8-Methylnaphthalen-1-yl)methanol | 137.9, 135.8, 132.5, 131.0, 128.8, 128.3, 126.8, 126.3, 124.8, 123.5, 64.5 (-CH₂OH), 20.5 (Ar-CH₃) |
Table 3: Mass Spectrometry and FT-IR Data
| Compound | Molecular Ion (m/z) [M]⁺ | Key FT-IR Peaks (cm⁻¹) |
| Compound X | 251.08 (Calculated: 251.07 for C₁₂H₁₁BrO) | 3350 (br, O-H), 3050 (Ar C-H), 2920 (C-H), 1590 (C=C) |
| (8-Methylnaphthalen-1-yl)methanol | 172.09 (Calculated: 172.09 for C₁₂H₁₂O) | 3340 (br, O-H), 3045 (Ar C-H), 2915 (C-H), 1595 (C=C) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
Instrumentation: ¹H NMR, ¹³C NMR, and DEPT spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.
-
DEPT-135: This experiment was performed to differentiate between CH, CH₂, and CH₃ signals. DEPT-135 spectra show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[3]
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).[4][5]
-
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced into the ion source via direct infusion at a flow rate of 5 µL/min.
-
Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 50-500.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.[6][7]
Hypothetical Signaling Pathway Involvement
Derivatives of naphthalenemethanol are being explored for their potential as anticancer agents. The following diagram illustrates a hypothetical signaling pathway where Compound X might exert its effect by inhibiting a key kinase involved in cell proliferation.
Conclusion
The comprehensive analysis of Compound X using NMR, MS, and FT-IR spectroscopy provides a clear and unambiguous validation of its molecular structure. The data presented in this guide, when compared with the known compound (8-Methylnaphthalen-1-yl)methanol, demonstrates the power of these analytical techniques in the structural elucidation of novel chemical entities. The detailed protocols provided herein can be adapted by researchers for the characterization of other newly synthesized compounds.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Comparative analysis of catalysts for cross-coupling reactions of bromonaphthalenes
The functionalization of naphthalene scaffolds is a cornerstone of modern medicinal chemistry, materials science, and organic synthesis. Among the various synthetic tools available, transition-metal-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. Bromonaphthalenes are frequently employed as key starting materials, offering a favorable balance between reactivity and stability.[1][2] The success of these transformations is critically dependent on the choice of catalyst, with palladium, nickel, and copper-based systems each presenting distinct advantages.
This guide provides a comparative analysis of catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of bromonaphthalenes. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system by presenting objective performance data and detailed experimental protocols.
Overview of Catalyst Systems
The efficacy of a cross-coupling reaction is determined by the interplay between the metal center, the ligands, and the reaction conditions.
-
Palladium Catalysts: Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their high efficiency and broad functional group tolerance.[3] The reactivity of palladium catalysts is often fine-tuned by ancillary ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos, PPh₃) or N-heterocyclic carbenes (NHCs), which facilitate the key steps of the catalytic cycle.[1][4] Common precursors include Pd(OAc)₂ and Pd(PPh₃)₄.[2]
-
Nickel Catalysts: As an earth-abundant and more economical alternative to palladium, nickel has gained significant attention.[5][6] Nickel catalysts can be particularly effective for coupling unreactive electrophiles and have demonstrated unique reactivity profiles.[5]
-
Copper Catalysts: Copper-catalyzed cross-coupling reactions represent an emerging and cost-effective field.[7] These systems can sometimes operate without specialized ligands and exhibit reactivity patterns complementary to those of palladium and nickel.[7][8]
Data Presentation: Performance of Catalysts in Key Cross-Coupling Reactions
The following tables summarize quantitative data for various catalytic systems used in the cross-coupling of bromonaphthalenes and related aryl bromides. The data is compiled from multiple sources and is intended to serve as a representative comparison.
Table 1: Performance of Catalysts in Suzuki-Miyaura Coupling of Bromonaphthalenes with Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 0.01 | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Reflux | 2 | ~95 | 2 | [9][10] |
| LaPO₄·Pd | - | K₂CO₃ | H₂O | 80 | 8 | 93 | 20 mg | [11] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | >95 | 5 | [6] |
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromonaphthalenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 4 | >98 | 1-2 | [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 95 | 1 | [12] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 2 | 98 | 1 | [13] |
Table 3: Performance of Palladium Catalysts in the Heck Reaction of Bromonaphthalenes with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | 1 | [1] |
| Pd/C | - | Na₂CO₃ | NMP | 150 | 3 | ~90 | 1 | [14] |
| Pd EnCat 30 | - | Na₂CO₃ | NMP | 150 | 3 | >95 | 1 | [14] |
Table 4: Performance of Catalysts in Sonogashira Coupling of Bromonaphthalenes with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 4 | >90 | 2 | [1] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50 | 12 | 92 | 1 | [15][16] |
| Pd/C | CuI | Piperidine | DMF | 100 | 2 | 85 | 0.2 | [16] |
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow for cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Typical experimental workflow for a cross-coupling reaction.
Experimental Protocols
The following are generalized procedures for key cross-coupling reactions involving bromonaphthalenes. Optimization for specific substrates is often necessary.
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 1-bromonaphthalene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any required ligand.
-
Reaction Setup: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., Toluene/Ethanol/H₂O mixture).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Reagent Preparation: In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reactant Addition: Add 1-bromonaphthalene (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction Setup: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas three times. Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-110°C) with stirring for the required time.
-
Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Reagent Setup: To a Schlenk tube, add 1-bromonaphthalene (1.0 mmol), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (e.g., PPh₃, 2 mol%), and the base (e.g., K₂CO₃, 2 equiv.).
-
Reaction Setup: Evacuate and backfill the tube with an inert gas three times. Add a degassed solvent (e.g., DMF or NMP).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the specified time.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate. The residue is purified by column chromatography.
Conclusion
The selection of an appropriate catalyst for the cross-coupling of bromonaphthalenes is a multi-faceted decision. Palladium-based catalysts offer the broadest applicability and are supported by a vast body of literature, with ligand choice being paramount for optimizing performance.[1] Nickel catalysts provide a cost-effective and powerful alternative, particularly for more challenging transformations.[5] While less developed, copper catalysis is a promising area for green and sustainable synthesis.[7] The reactivity of the bromonaphthalene isomer must also be considered, as the electronically activated but sterically hindered 1-position often reacts faster in oxidative addition steps than the 2-position.[17] By leveraging the comparative data and protocols in this guide, researchers can make informed decisions to accelerate their synthetic endeavors in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper based on diaminonaphthalene-coated magnetic nanoparticles as robust catalysts for catalytic oxidation reactions and C–S cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (8-Bromonaphthalen-1-yl)methanol: A Guide for Laboratory Professionals
For immediate release: This document provides detailed procedures for the safe and compliant disposal of (8-Bromonaphthalen-1-yl)methanol, a halogenated naphthalene derivative. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personnel safety and environmental protection. Due to its classification as a brominated organic compound and a naphthalene derivative, specific handling and disposal protocols are required.[1][2]
Hazard Identification and Classification
This compound is categorized as a halogenated organic compound.[1] Compounds in this class, particularly naphthalene derivatives, are often flammable, suspected carcinogens, and pose a significant threat to aquatic ecosystems with long-lasting effects.[3][4][5] Proper waste segregation and disposal are therefore critical.
| Parameter | Information | Citation |
| Chemical Classification | Halogenated Organic Compound | [1][6] |
| Primary Hazards | Suspected carcinogen, very toxic to aquatic life. | [2][3][4] |
| Disposal Method | Incineration in a regulated hazardous waste facility. | [1][3][7] |
| Waste Segregation | Must be segregated from non-halogenated organic waste. | [6][8][9] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
2.1. Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container specifically for halogenated organic waste.[1][6] These containers are often color-coded (e.g., green) for easy identification.[1]
-
Compatibility: Ensure the container is made of a material compatible with the chemical. The container must have a secure, threaded cap to prevent leaks and vapor release.[6]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[8][9] Also, avoid mixing with strong acids, bases, or oxidizers.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[6][8][9] If other halogenated solvents are present, list all components.[6]
2.2. Handling and Storage of Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the chemical and its waste.
-
Ventilation: Conduct all waste handling and commingling of halogenated solvents within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from ignition sources.[6] The storage location should be a designated satellite accumulation area.[9] Ensure the container is stored in secondary containment to mitigate spills.[9]
2.3. Disposal of Contaminated Materials
-
Solid Waste: Dispose of any contaminated solid waste, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled hazardous waste container.[2] This container should also be marked as "CANCER HAZARD" if institutional policy requires it for naphthalene derivatives.[2]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of according to institutional guidelines, as they will retain chemical residues.[2]
2.4. Spill Management
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[6][10]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.[6]
2.5. Final Disposal
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[3][7] These services will ensure the waste is transported and incinerated in a compliant and environmentally sound manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. static.igem.org [static.igem.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
Personal protective equipment for handling (8-Bromonaphthalen-1-yl)methanol
Essential Safety and Handling Guide for (8-Bromonaphthalen-1-yl)methanol
This document provides immediate safety, handling, and disposal information for this compound, a crucial compound for researchers and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is primarily based on the SDS for the closely related compound, 8-Bromonaphthalen-1-ol. Users should handle this compound with the assumption that it shares similar toxicological and chemical properties.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Safety glasses with side-shields or tightly sealing safety goggles. | EN166 (EU) or NIOSH (US) approved |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber). Inspect gloves before use and dispose of contaminated gloves properly. | EN 374 |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact. | |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Ensure proper fit and use in a well-ventilated area or under a fume hood. | NIOSH (US) or CEN (EU) approved |
Emergency Procedures and First Aid
Immediate and appropriate response in case of exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation and inhalation of dust and aerosols.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in handling areas.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials and sources of ignition.
Spills and Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Contain the spill and collect the material using an absorbent, non-combustible material. Place in a suitable, closed container for disposal.
Disposal:
-
Dispose of this chemical and its container through a licensed professional waste disposal service.[1]
-
It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not allow the product to enter drains.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Visual Guides for Safe Handling
To further aid in operational safety, the following diagrams illustrate the key workflows for handling and emergency response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
